17-Desacetyl Rocuronium
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-10,13-dimethyl-2-morpholin-4-yl-16-(1-prop-2-enylpyrrolidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H51N2O3.BrH/c1-4-13-32(14-5-6-15-32)26-19-24-22-8-7-21-18-27(33)25(31-11-16-35-17-12-31)20-30(21,3)23(22)9-10-29(24,2)28(26)34;/h4,21-28,33-34H,1,5-20H2,2-3H3;1H/q+1;/p-1/t21-,22+,23-,24-,25-,26-,27-,28-,29-,30-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJLODZNGZVUFDC-DSBFZBMTSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CC(C2O)[N+]4(CCCC4)CC=C)CCC5C3(CC(C(C5)O)N6CCOCC6)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@@H]([C@@H]2O)[N+]4(CCCC4)CC=C)CC[C@@H]5[C@@]3(C[C@@H]([C@H](C5)O)N6CCOCC6)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H51BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20922932 | |
| Record name | 2-(Morpholin-4-yl)-16-[1-(prop-2-en-1-yl)pyrrolidin-1-ium-1-yl]androstane-3,17-diol bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20922932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
567.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119302-86-2 | |
| Record name | Org 9943 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119302862 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Morpholin-4-yl)-16-[1-(prop-2-en-1-yl)pyrrolidin-1-ium-1-yl]androstane-3,17-diol bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20922932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[(2β,3α,5α,16β,17β)-3,17-Dihydroxy-2-(4-morpholinyl)androstan-16-yl]-1-(2-propenyl)pyrrolidinium Bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DESACETYLROCURONIUM BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1UGT518V8L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of 17-Desacetyl Rocuronium
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Clinical Significance of a Primary Metabolite
Rocuronium, a widely utilized aminosteroid non-depolarizing neuromuscular blocking agent, is valued for its rapid onset and intermediate duration of action.[1] Its primary metabolic fate in the liver involves deacetylation at the 17-position, yielding its principal metabolite, 17-desacetyl rocuronium.[2] While often considered clinically less significant due to its substantially reduced potency, a thorough understanding of the mechanism of action of this compound is crucial for a comprehensive pharmacological profile of rocuronium and for the development of novel neuromuscular blocking agents with optimized metabolic pathways. This guide provides a detailed exploration of the molecular interactions of this compound at the neuromuscular junction, its structure-activity relationship, and robust experimental protocols for its further characterization.
I. Metabolism and Formation of this compound
Rocuronium is primarily eliminated through hepatic uptake and biliary excretion.[3] A minor yet significant portion of the administered rocuronium undergoes metabolism in the liver to form this compound.[2] This metabolic conversion involves the hydrolysis of the acetyl group at the 17β-position of the steroid nucleus. While the metabolism of rocuronium is relatively limited, the formation of this compound is a key pathway to consider in its overall pharmacokinetic profile.[3]
II. Mechanism of Action at the Nicotinic Acetylcholine Receptor
Similar to its parent compound, this compound exerts its pharmacological effect at the neuromuscular junction by acting as a competitive antagonist at the nicotinic acetylcholine receptors (nAChRs).[4] These ligand-gated ion channels, located on the postsynaptic membrane of the motor endplate, are crucial for initiating muscle contraction upon binding of the neurotransmitter acetylcholine (ACh).
The mechanism of action can be delineated as follows:
-
Competitive Antagonism: this compound competes with acetylcholine for the binding sites on the α-subunits of the nAChR. By occupying these sites without activating the receptor, it prevents acetylcholine from binding and inducing the conformational change necessary for ion channel opening.
-
Prevention of Depolarization: The binding of acetylcholine to the nAChR normally leads to an influx of sodium ions, causing depolarization of the motor endplate and subsequent muscle contraction. By blocking acetylcholine binding, this compound prevents this depolarization, leading to muscle relaxation or paralysis.[4]
-
Reversibility: The blockade induced by this compound is reversible. An increase in the concentration of acetylcholine in the synaptic cleft, for instance, through the administration of acetylcholinesterase inhibitors, can overcome the competitive antagonism and restore neuromuscular transmission.
III. Structure-Activity Relationship and Reduced Potency
A critical aspect of the pharmacology of this compound is its significantly lower neuromuscular blocking potency compared to rocuronium, estimated to be approximately 5-10%.[2] This marked difference in activity can be attributed to a key structural modification: the absence of the acetyl group at the 17-position.
Structure-activity relationship studies of aminosteroid neuromuscular blocking agents have highlighted the importance of the 17-acyloxy group for high-affinity binding to the nAChR.[5] This group is thought to be crucial for the proper orientation and interaction of the molecule within the receptor's binding pocket. The removal of this acetyl group in this compound leads to a weaker interaction with the receptor, resulting in a lower binding affinity and, consequently, reduced neuromuscular blocking potency. In contrast, modifications at the 3-position of the steroid nucleus have been shown to have a less pronounced effect on potency.[5]
| Compound | Structure | Relative Potency | Key Structural Feature |
| Rocuronium | Aminosteroid with 17-acetoxy group | High | 17-acyloxy group present |
| This compound | Aminosteroid with 17-hydroxyl group | Low (approx. 5-10% of rocuronium) | 17-acyloxy group absent |
IV. Quantifying the Interaction: Experimental Protocols
To date, there is a paucity of publicly available, specific quantitative data on the binding affinity and electrophysiological effects of this compound. To address this gap, the following detailed experimental protocols are provided as a guide for researchers to characterize its interaction with the nAChR.
A. Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of this compound by measuring its ability to displace a known radiolabeled antagonist from the nAChR.
1. Materials:
-
Receptor Source: Membranes prepared from cell lines expressing the human adult muscle-type nAChR (e.g., TE671 cells) or from Torpedo electric organ.
-
Radioligand: [³H]-α-bungarotoxin or another suitable high-affinity nAChR antagonist.
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-labeled nAChR antagonist (e.g., unlabeled α-bungarotoxin or pancuronium).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.
-
Filtration Apparatus: 96-well harvester and glass fiber filters.
-
Scintillation Counter and Cocktail.
2. Protocol:
-
Prepare a dilution series of this compound in assay buffer.
-
In a 96-well plate, add in triplicate:
-
Total binding wells: Radioligand and assay buffer.
-
Non-specific binding wells: Radioligand and a saturating concentration of the non-specific binding control.
-
Competition wells: Radioligand and varying concentrations of this compound.
-
-
Add the receptor membrane preparation to all wells to initiate the binding reaction.
-
Incubate at room temperature for a predetermined time to reach equilibrium.
-
Rapidly filter the contents of each well through the glass fiber filters using the harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity on the filters using a scintillation counter.
3. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding as a function of the logarithm of the this compound concentration.
-
Fit the data to a one-site competition model to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
V. Conclusion
This compound is a pharmacologically active metabolite of rocuronium that acts as a competitive antagonist at the nicotinic acetylcholine receptor. Its significantly reduced potency is primarily due to the absence of the 17-acyloxy group, which is critical for high-affinity binding. While its clinical contribution to neuromuscular blockade is generally considered minor, a detailed understanding of its mechanism of action is essential for a complete pharmacological picture of rocuronium. The experimental protocols provided in this guide offer a robust framework for researchers to further elucidate the quantitative aspects of its interaction with the nAChR, thereby contributing to the broader knowledge of neuromuscular pharmacology and the development of safer and more effective neuromuscular blocking agents.
References
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Rocuronium. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing; 2024 Jan-. Available from: [Link]
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Plath, D. P. (1999). Clinical pharmacokinetics of the newer neuromuscular blocking drugs. Clinical Pharmacokinetics, 36(3), 169–184. [Link]
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Lee, C., & Lee, C. (2001). Structure, conformation, and action of neuromuscular blocking drugs. British Journal of Anaesthesia, 87(5), 755–769. [Link]
- Proost, J. H., Eriksson, L. I., Wierda, J. M., & Mirakhur, R. K. (1998). Pharmacokinetics and pharmacodynamics of rocuronium in patients with and without renal failure. European Journal of Anaesthesiology, 15(3), 313–321.
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Rocuronium | C32H53N2O4+ | CID 441290. PubChem. [Link].
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- Mahajan, R. P., & Grover, V. K. (1994). Pharmacology of neuromuscular blocking drugs. Indian Journal of Anaesthesia, 38(4), 163-171.
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Albuquerque, E. X., Pereira, E. F., Alkondon, M., & Rogers, S. W. (2009). Mammalian nicotinic acetylcholine receptors: from structure to function. Physiological reviews, 89(1), 73–120. [Link]
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An In-Depth Technical Guide to the In Vivo and In Vitro Assessment of 17-Desacetyl Rocuronium
This guide provides a detailed exploration of the preclinical evaluation of 17-Desacetyl Rocuronium, the primary metabolite of the widely used neuromuscular blocking agent, Rocuronium. Designed for researchers, scientists, and drug development professionals, this document synthesizes established pharmacological principles with practical, field-proven experimental methodologies. We will delve into the causality behind experimental design, ensuring a framework for robust and reproducible scientific inquiry.
Introduction: The Significance of Metabolite Activity
Rocuronium bromide is a non-depolarizing neuromuscular blocking agent with a rapid onset and intermediate duration of action, valued for its utility in facilitating tracheal intubation and providing skeletal muscle relaxation during surgical procedures.[1] Like many pharmaceuticals, rocuronium is metabolized in the body, primarily by the liver, through deacetylation at the 17-position of the steroid nucleus to form this compound.[2][3]
Understanding the pharmacological profile of this metabolite is not merely an academic exercise; it is a critical component of a comprehensive safety and efficacy evaluation. Active metabolites can contribute to the overall therapeutic effect, influence the duration of action, and in some cases, lead to prolonged or unexpected side effects. Therefore, rigorous in vivo and in vitro characterization of this compound is paramount.
Pharmacological Profile of this compound
Preclinical studies have established that this compound is a significantly less potent neuromuscular blocking agent than its parent compound, Rocuronium. It possesses approximately one-twentieth the neuromuscular blocking potency of Rocuronium.[1][4][5] This reduced activity is a key factor in the favorable safety profile of Rocuronium, as the contribution of its primary metabolite to the overall neuromuscular blockade is minimal.[6] The following sections will detail the experimental approaches that are fundamental to elucidating such a pharmacological relationship.
Part 1: In Vitro Assessment of Neuromuscular Blockade
In vitro preparations offer a controlled environment to dissect the direct action of a compound on the neuromuscular junction, free from the complexities of systemic circulation, distribution, and metabolism. The isolated phrenic nerve-hemidiaphragm preparation is the gold standard for this purpose.
The Phrenic Nerve-Hemidiaphragm Preparation: A Window into the Synapse
This ex vivo model maintains the integrity of the motor nerve, the neuromuscular junction, and the muscle fiber, allowing for the direct measurement of muscle contractile force in response to nerve stimulation. The rationale for its use lies in its ability to generate reproducible concentration-response curves, from which key potency metrics like the IC50 (the concentration required to inhibit 50% of the contractile response) can be derived.
Experimental Workflow: Phrenic Nerve-Hemidiaphragm Assay
Caption: Workflow for in vitro potency determination.
Detailed Protocol: Phrenic Nerve-Hemidiaphragm Assay
-
Preparation of Physiological Salt Solution: A Krebs-Henseleit or similar physiological salt solution is prepared and continuously gassed with 95% O2 / 5% CO2 to maintain a physiological pH of 7.4.
-
Tissue Dissection: A rodent (typically a rat or mouse) is euthanized, and the phrenic nerve-hemidiaphragm is carefully dissected and transferred to the oxygenated physiological salt solution.
-
Mounting: The hemidiaphragm is mounted in a temperature-controlled organ bath. The muscular part is connected to an isometric force transducer, and the phrenic nerve is placed across a pair of stimulating electrodes.
-
Stimulation and Equilibration: The nerve is stimulated with supramaximal square-wave pulses (e.g., at a frequency of 0.1 Hz). The preparation is allowed to equilibrate for at least 30 minutes, or until a stable baseline twitch tension is achieved.
-
Cumulative Concentration-Response Curve Generation:
-
Once a stable baseline is established, this compound is added to the organ bath in a cumulative manner, with each subsequent concentration being added only after the effect of the previous one has reached a plateau.
-
The reduction in twitch height is recorded for each concentration.
-
-
Data Analysis: The percentage inhibition of the twitch response is calculated for each concentration relative to the baseline. These data are then plotted against the logarithm of the drug concentration to generate a sigmoidal concentration-response curve. Non-linear regression analysis is used to determine the IC50.
Self-Validation and Controls: The integrity of the preparation should be confirmed at the end of the experiment by eliciting a maximal contraction with direct muscle stimulation. A vehicle control experiment should also be performed to ensure that the solvent for the drug does not affect muscle contraction.
Part 2: In Vivo Assessment of Neuromuscular Function and Pharmacokinetics
In vivo studies are essential to understand how a compound behaves in a complete biological system, providing insights into its pharmacokinetics (PK) and pharmacodynamics (PD).
Animal Model Selection and Rationale
Cats have been historically used in the preclinical evaluation of neuromuscular blocking agents, as referenced in the FDA documentation for Rocuronium.[1][4][5] However, other species such as rats and dogs are also commonly used. The choice of species is often guided by historical data and the similarity of their physiological response to that of humans.
In Vivo Pharmacodynamics: Measuring Neuromuscular Blockade
The degree of neuromuscular blockade in an anesthetized animal is typically quantified by stimulating a peripheral nerve and measuring the resulting muscle response. This is analogous to the monitoring performed in human patients in a clinical setting.
Logical Relationship: In Vivo Neuromuscular Monitoring
Caption: In vivo assessment of neuromuscular blockade.
Detailed Protocol: In Vivo Neuromuscular Blockade in a Rodent Model
-
Anesthesia and Surgical Preparation:
-
The animal is anesthetized with an appropriate agent (e.g., a combination of ketamine and xylazine, or an inhalational anesthetic like isoflurane).
-
The sciatic nerve is surgically exposed. Stimulating electrodes are placed around the nerve.
-
The tendon of the corresponding muscle (e.g., tibialis anterior) is isolated and attached to a force-displacement transducer to measure isometric twitch tension.
-
-
Neuromuscular Monitoring:
-
Train-of-four (TOF) stimulation (four supramaximal stimuli at 2 Hz every 15 seconds) is applied to the sciatic nerve.
-
A baseline TOF response is established.
-
-
Drug Administration and Data Collection:
-
This compound is administered intravenously at varying doses to different groups of animals.
-
The depression of the first twitch (T1) of the TOF and the fade in the TOF ratio (T4/T1) are continuously recorded.
-
-
Data Analysis:
-
The maximum percentage of T1 depression is determined for each dose.
-
A dose-response curve is constructed by plotting the percentage of T1 depression against the logarithm of the dose.
-
The ED50 (the dose required to produce 50% depression of T1) is calculated from this curve.
-
The duration of action can also be determined by measuring the time from drug administration to the recovery of T1 to a certain percentage of its baseline value (e.g., 25% or 75%).
-
Pharmacokinetic Analysis
To correlate the pharmacodynamic effects with the concentration of the drug in the body, a pharmacokinetic study is conducted in parallel.
Detailed Protocol: Pharmacokinetic Sampling and Analysis
-
Catheterization and Dosing: In a separate cohort of animals, indwelling catheters are placed for intravenous drug administration and serial blood sampling. A known dose of this compound is administered.
-
Blood Sampling: Blood samples are collected at predefined time points (e.g., 0, 2, 5, 10, 15, 30, 60, 120, and 240 minutes) after drug administration.
-
Sample Processing and Analysis:
-
Plasma is separated from the blood samples by centrifugation.
-
The concentration of this compound in the plasma is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS).
-
-
Pharmacokinetic Modeling: The plasma concentration-time data are analyzed using pharmacokinetic software to determine key parameters such as clearance, volume of distribution, and elimination half-life.
Part 3: Data Synthesis and Interpretation
The ultimate goal of these studies is to build a comprehensive understanding of the pharmacological profile of this compound.
Quantitative Data Summary
While specific preclinical studies detailing the dose-response of this compound are not publicly available, the established relative potency allows for a comparative summary.
| Compound | Relative In Vivo Potency | ED95 (Rocuronium) |
| Rocuronium | 1 | ~0.3 mg/kg[2] |
| This compound | ~1/20th of Rocuronium | Estimated to be significantly higher |
This table clearly illustrates the substantially lower potency of the metabolite compared to the parent drug.
Connecting In Vitro and In Vivo Findings
A robust preclinical evaluation demonstrates a clear correlation between in vitro potency (IC50) and in vivo potency (ED50). While the absolute values will differ due to factors like drug distribution and metabolism in the whole animal, a less potent compound in the phrenic nerve-hemidiaphragm assay is expected to be less potent in vivo. The finding that this compound is significantly less potent than Rocuronium is consistent with this principle.
Conclusion: A Metabolite of Minor Clinical Significance
References
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Lee, J. H., Lee, S. I., Chung, C. J., Lee, J. H., Lee, S. C., Choi, S. R., & Kim, Y. J. (2016). The neuromuscular effects of rocuronium under sevoflurane-remifentanil or propofol-remifentanil anesthesia: A randomized clinical comparative study in an Asian population. BMC Anesthesiology, 16(1), 65. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Rocuronium. PubChem Compound Summary for CID 441290. Retrieved from [Link]
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Magorian, T., Lynam, D. P., Caldwell, J. E., & Miller, R. D. (1995). The neuromuscular effects of rocuronium on the diaphragm and adductor pollicis muscles in anesthetized patients. Anesthesiology, 83(5), 947–952. Retrieved from [Link]
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Abdel-Salam, Z. A., & El-Kerdawy, A. M. (2015). Comparison between rocuronium and cisatracurium: Efficacy and safety, in patients requiring general anesthesia. International Journal of Medical Anesthesiology, 2(4), 23-29. Retrieved from [Link]
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el-Kasaby, A. M., Atef, H. M., Helmy, A. M., & Hamdy, M. M. (1995). Comparative potency of steroidal neuromuscular blocking drugs and isobolographic analysis of the interaction between rocuronium and other aminosteroids. British journal of anaesthesia, 75(1), 37–41. Retrieved from [Link]
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Wright, P. M., Caldwell, J. E., & Miller, R. D. (1994). Rocuronium potency and recovery characteristics during steady-state desflurane, sevoflurane, isoflurane or propofol anaesthesia. British journal of anaesthesia, 73(1), 35–39. Retrieved from [Link]
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Cooper, R. A., Maddineni, V. R., & Mirakhur, R. K. (1993). Neuromuscular effects of rocuronium bromide (Org 9426) during fentanyl and halothane anaesthesia. British journal of anaesthesia, 71(2), 233–236. Retrieved from [Link]
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Tsai, S. K., Lee, C., & Chen, T. I. (1995). Comparison of neuromuscular action of rocuronium, a new steroidal non-depolarizing agent, with vecuronium. Ma zui xue za zhi=Anaesthesiologica Sinica, 33(2), 75–81. Retrieved from [Link]
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Tassonyi, E. (2024). Assessment of function of the neuromuscular junction in phrenic nerve-diaphragm preparation. Retrieved from [Link]
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Kopman, A. F., & Eikermann, M. (2010). Determining the potency of neuromuscular blockers: are traditional methods flawed?. British journal of anaesthesia, 104(6), 679–683. Retrieved from [Link]
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Auer, U., Schorn, A., & Moens, Y. (2006). A clinical study of the effects of rocuronium in isoflurane-anaesthetized cats. Veterinary anaesthesia and analgesia, 33(4), 223–228. Retrieved from [Link]
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JoVE. (2023, September 22). Nondepolarizing (Competitive) Neuromuscular Blockers: Pharmacokinetics [Video]. Retrieved from [Link]
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A Technical Guide to the Biological Activity of Rocuronium Impurities
For researchers, scientists, and drug development professionals, ensuring the purity and safety of pharmaceutical products is paramount. This guide provides an in-depth technical exploration of the biological activity of impurities associated with rocuronium, a widely used non-depolarizing neuromuscular blocking agent. By synthesizing field-proven insights with established scientific principles, this document serves as a critical resource for understanding the potential pharmacological and toxicological impact of these related substances.
Introduction: The Criticality of Impurity Profiling in Neuromuscular Blocking Agents
Rocuronium bromide is an aminosteroid neuromuscular blocker with a rapid onset and intermediate duration of action.[1] It functions as a competitive antagonist at the nicotinic acetylcholine receptors (nAChRs) located on the motor end-plate of the neuromuscular junction.[2] By blocking the action of acetylcholine, rocuronium prevents depolarization of the muscle fiber, leading to skeletal muscle relaxation, a crucial component of general anesthesia for facilitating endotracheal intubation and optimizing surgical conditions.[1]
The synthesis and degradation of rocuronium can result in the formation of various impurities. From a drug development and patient safety perspective, the presence of these impurities necessitates a thorough evaluation of their biological activity. Even structurally similar molecules can exhibit vastly different pharmacological profiles. An impurity might possess:
-
Residual Neuromuscular Blocking Activity: Potentially altering the intended dose-response and duration of action of rocuronium.
-
Cardiovascular Side Effects: Such as vagolytic effects leading to tachycardia, which are undesirable in many clinical scenarios.[3]
-
Histamine-Releasing Propensity: Leading to allergic reactions, hypotension, and bronchoconstriction.[4]
-
Novel Toxicities: Unrelated to the primary mechanism of action of rocuronium.
Regulatory bodies, guided by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), mandate the identification and qualification of impurities that exceed specific thresholds.[5][6] The ICH Q3A(R2) guideline, in particular, provides a framework for assessing the safety of impurities in new drug substances.[5] This guide will delve into the known biological activities of key rocuronium impurities and the methodologies employed to assess them, providing a comprehensive understanding for professionals in the field.
The Landscape of Rocuronium Impurities
Impurities in rocuronium bromide can be classified based on their origin, including starting materials, by-products of the synthesis, and degradation products. Two notable impurities that have been identified are:
-
Rocuronium Impurity C (17-desacetyl-rocuronium): This impurity is also a known metabolite of rocuronium.[7] It is formed by the hydrolysis of the acetyl group at the 17-position of the steroid nucleus.
-
Rocuronium Impurity F (2-Pyrrolidinyl-3-acetyl Desmorpholinylrocuronium Bromide): A process-related impurity that differs from rocuronium in the substituent at the 2-position of the steroid nucleus.
A comprehensive analysis of rocuronium bromide often involves the detection and quantification of a panel of up to eight or more potential impurities.[6]
Biological Activity of Key Rocuronium Impurities
While extensive public data on the specific biological activities of all rocuronium impurities is limited, insights can be drawn from metabolic studies and the pharmacology of structurally related compounds.
Neuromuscular Blocking Potency
The primary concern with any impurity in a neuromuscular blocking agent is its own potential to block nAChRs.
-
17-desacetyl-rocuronium (Impurity C): This metabolite is considered to be less active than the parent rocuronium molecule.[7] Studies on analogous compounds, such as the 17-hydroxy analogue of the neuromuscular blocker Org 9426, have shown a potency that is approximately 20 times lower than the parent compound.[2] This suggests that the acetyl group at the 17-position is crucial for potent neuromuscular blocking activity. The lower potency is a key factor in the principle that rocuronium's rapid onset of action is linked to its relatively low potency compared to other aminosteroid relaxants, requiring a higher number of molecules to be administered to achieve the desired effect.[8]
The neuromuscular blocking potency of a compound is typically quantified by its ED95 value, the dose required to produce a 95% depression of the twitch height in response to nerve stimulation.[9] The ED95 for rocuronium is approximately 0.3 mg/kg.[7][10]
Table 1: Comparative Neuromuscular Blocking Potency
| Compound | ED95 (approx.) | Relative Potency (Rocuronium = 1) | Notes |
| Rocuronium | 0.3 mg/kg[7][10] | 1 | Reference compound. |
| 17-desacetyl-rocuronium (Impurity C) | Data not publicly available | Significantly less than 1 (estimated) | Considered a less active metabolite.[7] |
| Vecuronium | ~0.04-0.05 mg/kg | ~6-8 | A more potent aminosteroid relaxant.[8][9] |
| Pancuronium | ~0.06 mg/kg | ~5 | A more potent aminosteroid relaxant.[9] |
Cardiovascular Effects
Aminosteroidal neuromuscular blocking agents can exert effects on the cardiovascular system, primarily through blockade of muscarinic receptors in the heart (vagolytic effect), which can lead to tachycardia.[3] Rocuronium itself is known to be very cardiac stable, with minimal impact on heart rate or blood pressure at standard clinical doses.[4][10]
The potential for impurities to induce cardiovascular side effects is a critical safety consideration. While specific data for isolated rocuronium impurities is scarce in public literature, the general cardiovascular stability of rocuronium suggests that structurally similar impurities at low concentrations are unlikely to produce significant hemodynamic changes. However, any impurity that reaches a qualification threshold must be assessed for these effects.
Histamine Release
Histamine release from mast cells is a known adverse effect of some neuromuscular blocking agents, which can lead to cutaneous reactions, hypotension, and bronchoconstriction.[4] Rocuronium is reported to have a very low propensity for causing histamine release. A case report in a dog suggested a possible histamine-mediated hypotensive and tachycardic episode following rocuronium administration, which was successfully treated with an antihistamine.[11] This highlights the importance of evaluating the histamine-releasing potential of any new compound or significant impurity.
Methodologies for Assessing Biological Activity
A multi-tiered approach involving in vitro, ex vivo, and in vivo models is essential for a comprehensive assessment of the biological activity of rocuronium impurities.
Ex Vivo Assessment of Neuromuscular Blockade: The Phrenic Nerve-Hemidiaphragm Preparation
The isolated phrenic nerve-hemidiaphragm preparation is a classic and robust ex vivo model for studying the effects of neuromuscular blocking agents.[12][13]
Rationale: This preparation maintains the integrity of the neuromuscular junction, allowing for the direct assessment of a compound's ability to inhibit nerve-stimulated muscle contraction in a controlled environment, free from systemic physiological variables.
-
Animal Euthanasia and Dissection:
-
Humanely euthanize a male Wistar rat (200-250 g) according to approved animal care and use protocols.
-
Rapidly perform a thoracotomy to expose the diaphragm and phrenic nerve.
-
Carefully dissect one hemidiaphragm with the phrenic nerve attached, ensuring a sufficient length of the nerve for stimulation.[14]
-
A thread is tied to the tendinous end of the hemidiaphragm.[13]
-
-
Mounting the Preparation:
-
Mount the preparation in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and continuously bubbled with a 95% O2 / 5% CO2 gas mixture.[13]
-
The costal margin of the hemidiaphragm is pinned to a support, and the tendinous end is connected via the thread to an isometric force transducer.
-
-
Stimulation and Recording:
-
The phrenic nerve is drawn into a suction electrode for stimulation.
-
Apply supramaximal square-wave pulses (e.g., 0.2 ms duration) at a frequency of 0.1 Hz to elicit twitch contractions.
-
Allow the preparation to equilibrate for at least 30 minutes until a stable baseline twitch tension is achieved.
-
-
Drug Administration and Data Analysis:
-
Add the test compound (e.g., rocuronium impurity) to the organ bath in a cumulative concentration-response manner.
-
Record the inhibition of twitch height at each concentration.
-
Calculate the IC50 (the concentration required to produce 50% inhibition of the maximal twitch response) to determine the potency of the impurity relative to rocuronium.
-
In Vivo Assessment of Neuromuscular Blockade and Cardiovascular Effects
In vivo models are essential for understanding the integrated physiological effects of a compound, including its pharmacokinetic profile and systemic effects. The cat is a commonly used species for evaluating neuromuscular blocking agents.[15][16]
Rationale: The cat model provides a sensitive and reproducible measure of neuromuscular blockade and allows for the simultaneous monitoring of cardiovascular parameters such as heart rate and blood pressure.
-
Animal Preparation:
-
Anesthetize a healthy adult cat according to an approved protocol (e.g., induction with ketamine/midazolam, maintenance with isoflurane).[16]
-
Intubate the trachea and provide mechanical ventilation.
-
Catheterize a femoral artery for direct blood pressure monitoring and a femoral vein for drug administration.
-
Monitor vital signs, including heart rate, ECG, and body temperature.
-
-
Neuromuscular Monitoring:
-
Isolate the sciatic or ulnar nerve for stimulation.[16]
-
Attach electrodes to the nerve and a force transducer to the corresponding muscle (e.g., tibialis anterior or adductor pollicis) to record twitch tension.
-
Apply a train-of-four (TOF) stimulation pattern (four supramaximal stimuli at 2 Hz every 15 seconds).[17]
-
Record baseline twitch responses until stable.
-
-
Drug Administration and Monitoring:
-
Administer the test compound intravenously as a bolus dose or infusion.
-
Continuously record the twitch response, heart rate, and mean arterial pressure.
-
Determine the ED95 for neuromuscular blockade.
-
Observe for any significant changes in cardiovascular parameters at doses up to and exceeding the neuromuscular blocking dose.
-
-
Data Analysis:
-
Quantify the degree of neuromuscular blockade as the percentage depression of the first twitch (T1) of the TOF.
-
Analyze changes in heart rate and mean arterial pressure from baseline.
-
Compare the potency and cardiovascular profile of the impurity to that of rocuronium.
-
Assessment of Histamine Release Potential
In vitro assays using mast cells or basophils are valuable screening tools to assess a compound's potential to induce histamine release.[18]
Rationale: These assays provide a direct measure of the degranulation of key immune cells involved in allergic reactions, offering a sensitive and specific method to identify potential safety liabilities early in development.
-
Blood Collection:
-
Collect fresh human or animal blood into tubes containing heparin as an anticoagulant.
-
-
Incubation with Test Compound:
-
Pipette aliquots of the heparinized whole blood into tubes.[19]
-
Add various concentrations of the test compound (rocuronium impurity).
-
Include a positive control (e.g., a known histamine-releasing agent like compound 48/80 or anti-IgE) and a negative control (buffer).
-
To determine the total histamine content, lyse a separate aliquot of blood with a hypotonic solution.[19]
-
Incubate all tubes at 37°C for 60 minutes.[19]
-
-
Sample Processing:
-
Histamine Quantification:
-
Measure the histamine concentration in the supernatants using a sensitive method such as an enzyme-linked immunosorbent assay (ELISA).
-
Calculate the percentage of histamine release for each concentration of the test compound relative to the total histamine content.
-
Regulatory Perspectives and Impurity Qualification
The ICH Q3A(R2) guideline provides a systematic approach for the identification and qualification of impurities in new drug substances.[5] Qualification is the process of acquiring and evaluating data that establishes the biological safety of an individual impurity or a given impurity profile at the level(s) specified.
An impurity is considered qualified if its levels in the new drug substance are at or below the levels present in batches used in pivotal clinical trials or toxicology studies. If an impurity is also a significant metabolite in humans or animal models, it is generally considered qualified.[20]
When an impurity exceeds the qualification threshold and is not a significant metabolite, further safety studies are typically required.[5] The decision to proceed with these studies is guided by a decision tree, which considers the maximum daily dose of the drug and the concentration of the impurity.
Figure 1: Workflow for Impurity Identification and Biological Characterization
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17-Desacetyl Rocuronium as a Rocuronium Impurity: A Guide to Identification, Formation, and Control
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide is designed to provide a comprehensive technical overview of 17-desacetyl rocuronium, a critical impurity associated with the neuromuscular blocking agent, rocuronium bromide. Adherence to stringent purity thresholds is paramount for the safety and efficacy of pharmaceutical products. This document synthesizes field-proven insights and authoritative data to equip researchers and drug development professionals with the necessary knowledge to understand and control this specific impurity.
Introduction: The Imperative of Purity in Rocuronium Bromide
Rocuronium bromide is an aminosteroidal non-depolarizing neuromuscular blocking agent widely used in clinical settings to facilitate endotracheal intubation and provide skeletal muscle relaxation during surgery or mechanical ventilation.[1] Its rapid onset and intermediate duration of action make it a valuable therapeutic agent. The quality of rocuronium bromide is critically dependent on the control of its impurities, which can arise during synthesis or degradation.
This compound (designated as Impurity C in both the United States Pharmacopeia (USP) and European Pharmacopoeia (EP)) is the principal degradation product of rocuronium bromide.[1][2][3][4] While its metabolite, 17-desacetyl-rocuronium, possesses only about one-twentieth the neuromuscular blocking potency of the parent drug, its presence in the final drug product is a direct indicator of product stability and must be strictly controlled within pharmacopeial limits.[5][6] This guide will elucidate the formation pathways of this impurity and detail the analytical methodologies required for its robust quantification.
Physicochemical Profile: Rocuronium vs. This compound
Understanding the structural and chemical differences between the active pharmaceutical ingredient (API) and its impurity is the cornerstone of developing effective analytical separation techniques. The primary difference is the hydrolysis of the acetyl ester group at the 17-position of the steroid nucleus to a hydroxyl group.
| Property | Rocuronium Bromide | This compound Bromide |
| Chemical Name | 1-[(2β,3α,5α,16β,17β)-17-(acetyloxy)-3-hydroxy-2-(4-morpholinyl)-16-(1-pyrrolidinyl)androstan-1-yl]-1-allylpyrrolidinium bromide | 1-[(2β,3α,5α,16β,17β)-3,17-dihydroxy-2-(4-morpholinyl)-16-(1-pyrrolidinyl)androstan-1-yl]-1-allylpyrrolidinium bromide[7] |
| Molecular Formula | C₃₂H₅₃BrN₂O₄[1] | C₃₀H₅₁BrN₂O₃[1] |
| Molecular Weight | 609.68 g/mol [1] | 567.64 g/mol [1][8] |
| CAS Number | 119302-91-9[1] | 119302-86-2[1][7][8][9] |
| Key Structural Feature | Acetoxy group at C17 | Hydroxyl group at C17 |
This seemingly minor structural modification results in an increased polarity for this compound, a property that is exploited for chromatographic separation.
Formation Pathways and Mechanisms
The presence of this compound in a drug substance or product can be attributed to two main pathways: its formation as a process-related impurity during synthesis and its emergence as a degradation product during storage.
Synthetic Pathway Impurity
The synthesis of rocuronium bromide involves the selective acetylation of the diol precursor, (2β, 3α, 5α, 16β, 17β)-2-(4-morpholinyl)-16-(1-pyrrolidinyl)androstane-3,17-diol.[10] Achieving perfect selectivity for the 17-hydroxyl group over the 3-hydroxyl group is challenging. Incomplete acetylation during this step directly leads to the presence of the dihydroxy precursor, which, upon subsequent allylation, forms this compound.
Degradation Pathway: Hydrolysis
Rocuronium bromide's ester linkage at the C17 position is susceptible to hydrolysis. This degradation is the primary pathway for the formation of this compound post-synthesis and is accelerated by factors such as moisture and non-optimal pH conditions.[3] This instability underscores the need for a stability-indicating analytical method to monitor the drug product's shelf life.
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A Comprehensive Toxicological Assessment of 17-Desacetyl Rocuronium: A Technical Guide for Preclinical Development
This guide provides an in-depth technical framework for the toxicological assessment of 17-desacetyl rocuronium, the primary metabolite of the neuromuscular blocking agent rocuronium bromide. Designed for researchers, scientists, and drug development professionals, this document outlines a comprehensive, scientifically rigorous approach to evaluating the safety profile of this metabolite. Our narrative is grounded in established regulatory principles and provides detailed, field-proven experimental protocols.
Executive Summary: The "Why" Behind the Assessment
The preclinical safety evaluation of drug metabolites is a critical component of any drug development program. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) have established clear guidelines for when a metabolite's toxicological profile must be independently characterized.[1][2][3] The central tenet of these guidelines is the concept of "disproportionate drug metabolites" — those that are unique to humans or are present at significantly higher concentrations in humans than in the animal species used for primary toxicology studies of the parent drug.[2][3]
This compound is a known metabolite of rocuronium, formed via hepatic metabolism. While it is generally considered to be a minor and less pharmacologically active metabolite, a thorough toxicological assessment is warranted under certain conditions, such as in specific patient populations (e.g., those with hepatic impairment) where its exposure might be elevated. This guide provides a roadmap for such an assessment, ensuring a robust and scientifically sound evaluation of its potential risks.
The Regulatory Imperative: Is a Full Toxicological Workup Necessary?
The decision to conduct a full toxicological workup on a metabolite is guided by the ICH M3(R2) and FDA guidelines.[1][2][4] A nonclinical characterization of a human metabolite is generally warranted when:
-
The metabolite's exposure is greater than 10% of the total drug-related exposure at steady state.[1][2]
-
The metabolite is present at significantly greater levels in humans than the maximum exposure observed in the preclinical toxicity studies of the parent drug.[1]
For this compound, initial assessments have indicated that it is rarely observed in significant amounts in human plasma or urine following standard doses of rocuronium. However, a formal risk assessment should be conducted, particularly in scenarios that could lead to altered metabolism and accumulation.
The following diagram illustrates the decision-making workflow for determining the necessity of a dedicated toxicological assessment for a drug metabolite like this compound.
Caption: Decision workflow for metabolite toxicological assessment.
A Phased Approach to Toxicological Evaluation
Should a full toxicological assessment of this compound be deemed necessary, a tiered approach is recommended. This approach begins with in vitro assays to assess baseline cytotoxicity and genotoxicity, followed by more specific in vitro and, if necessary, in vivo studies to evaluate potential target organ toxicities.
The following diagram outlines the recommended phased approach.
Caption: Phased approach to toxicological evaluation.
Core Toxicological Endpoints and Experimental Protocols
This section details the key toxicological endpoints to be evaluated and provides step-by-step methodologies for the essential experiments.
General Cytotoxicity
Rationale: The initial assessment of cytotoxicity provides a baseline understanding of the concentration at which a compound elicits overt cellular damage. This data is crucial for dose selection in subsequent, more specific assays. A variety of assays are available to measure cytotoxicity, each with its own mechanistic basis.[5][6]
Recommended Protocol: Neutral Red Uptake (NRU) Assay (OECD TG 129)
-
Cell Culture: Plate Balb/c 3T3 cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Exposure: Prepare a serial dilution of this compound in cell culture medium. Replace the existing medium with the medium containing the test compound and incubate for 24 hours.
-
Neutral Red Staining: Remove the treatment medium and incubate the cells with a medium containing neutral red dye for 3 hours. The dye is taken up and accumulates in the lysosomes of viable cells.
-
Dye Extraction: Wash the cells and then extract the dye from the lysosomes using a destain solution.
-
Quantification: Measure the absorbance of the extracted dye at 540 nm using a microplate reader.
-
Data Analysis: Calculate the concentration of the test substance that causes a 50% reduction in neutral red uptake (IC50) relative to the vehicle control.
Genotoxicity
Rationale: Genotoxicity assessment is a cornerstone of safety evaluation, as it identifies compounds that can cause genetic damage, a potential precursor to carcinogenicity and heritable diseases. A standard battery of in vitro and, if necessary, in vivo tests is required to assess different types of genetic damage.[7]
4.2.1 In Vitro Genotoxicity
Recommended Protocol 1: Bacterial Reverse Mutation Assay (Ames Test; OECD TG 471) [8][9]
-
Strain Selection: Utilize a panel of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) strains to detect different types of point mutations.
-
Metabolic Activation: Conduct the assay with and without an exogenous metabolic activation system (S9 fraction from induced rat liver) to assess the genotoxicity of the parent compound and its metabolites.
-
Exposure: Expose the bacterial strains to a range of concentrations of this compound using either the plate incorporation or pre-incubation method.
-
Scoring: After a 48-72 hour incubation period, count the number of revertant colonies on each plate.
-
Data Analysis: A positive result is indicated by a concentration-related increase in the number of revertant colonies that is at least double the background (solvent control) count in at least one strain.
Recommended Protocol 2: In Vitro Mammalian Chromosomal Aberration Test (OECD TG 473) [10][11][12][13][14]
-
Cell Culture: Use a suitable mammalian cell line, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.
-
Exposure: Treat the cells with at least three analyzable concentrations of this compound, both with and without S9 metabolic activation.
-
Metaphase Arrest: Add a metaphase-arresting agent (e.g., colcemid) to the cultures.
-
Harvesting and Staining: Harvest the cells, prepare chromosome spreads on microscope slides, and stain with Giemsa.
-
Microscopic Analysis: Score at least 200 well-spread metaphases per concentration for structural and numerical chromosomal aberrations.
-
Data Analysis: A significant, concentration-dependent increase in the percentage of cells with chromosomal aberrations compared to the negative control indicates a positive result.
4.2.2 In Vivo Genotoxicity (if in vitro tests are positive)
Recommended Protocol: Mammalian Erythrocyte Micronucleus Test (OECD TG 474) [7][15][16][17][18]
-
Animal Model: Use a rodent species, typically rats or mice.
-
Dosing: Administer this compound to the animals via a clinically relevant route at three dose levels, including a maximum tolerated dose (MTD).
-
Sample Collection: Collect bone marrow or peripheral blood samples at appropriate time points after the final dose.
-
Slide Preparation and Staining: Prepare smears and stain with a fluorescent dye (e.g., acridine orange) to differentiate between polychromatic (immature) and normochromatic (mature) erythrocytes.
-
Scoring: Score at least 2000 polychromatic erythrocytes per animal for the presence of micronuclei.
-
Data Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated polychromatic erythrocytes in the treated groups compared to the vehicle control group indicates a positive result.
Cardiotoxicity
Rationale: Drug-induced cardiotoxicity is a major cause of drug attrition.[19] A key mechanism is the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to QT interval prolongation and potentially fatal arrhythmias.[20][21][22]
Recommended Protocol: hERG Potassium Channel Assay [20][23]
-
Cell System: Use a mammalian cell line stably expressing the hERG channel (e.g., HEK293 cells).
-
Electrophysiology: Employ the whole-cell patch-clamp technique to record hERG channel currents.
-
Compound Application: Perfuse the cells with a range of concentrations of this compound.
-
Data Acquisition: Measure the effect of the compound on the hERG current amplitude and kinetics.
-
Data Analysis: Determine the concentration of this compound that causes 50% inhibition of the hERG current (IC50). This value is then compared to the expected therapeutic plasma concentration to assess the risk of QT prolongation.
Neurotoxicity
Rationale: As a metabolite of a neuromuscular blocking agent, it is prudent to assess the potential for neurotoxic effects, even though this compound has significantly lower potency at the neuromuscular junction than the parent compound.
Recommended Protocol: In Vivo Neurotoxicity Screening Battery (OECD TG 424) [24][25]
-
Animal Model: Use a rodent species, typically rats.
-
Dosing: Administer this compound at three dose levels.
-
Functional Observational Battery (FOB): Conduct a series of standardized observations to assess changes in autonomic function, neuromuscular function, and sensory-motor responses.
-
Motor Activity Assessment: Quantify spontaneous motor activity using an automated device.
-
Neuropathology: At the end of the study, perform a detailed histopathological examination of the central and peripheral nervous systems.
-
Data Analysis: Analyze the data for any dose-related changes in behavior, motor activity, or neurohistopathology.
Acute Systemic Toxicity
Rationale: An acute systemic toxicity study provides information on the potential health hazards that may arise from a single, short-term exposure to a substance. The Up-and-Down Procedure is a refined method that reduces the number of animals required compared to traditional LD50 studies.[26][27][28][29][30]
Recommended Protocol: Acute Oral Toxicity - Up-and-Down Procedure (OECD TG 425) [26][27][28][29][30]
-
Animal Model: Use a single sex of a rodent species (usually female rats).
-
Dosing: Administer a single oral dose of this compound to one animal.
-
Sequential Dosing: Based on the outcome (survival or death) after 48 hours, the dose for the next animal is increased or decreased by a fixed factor. This process is continued until stopping criteria are met.
-
Observation: Observe the animals for signs of toxicity and mortality for up to 14 days.
-
Data Analysis: Use the maximum likelihood method to calculate the LD50 and its confidence interval.
Data Presentation and Interpretation
All quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: Summary of In Vitro Toxicity Data for this compound
| Assay | Endpoint | Result |
| General Cytotoxicity | ||
| Neutral Red Uptake (Balb/c 3T3) | IC50 (µM) | Data to be generated |
| Genotoxicity | ||
| Ames Test (OECD 471) | Mutagenic Potential | Data to be generated |
| Chromosomal Aberration (OECD 473) | Clastogenic Potential | Data to be generated |
| Cardiotoxicity | ||
| hERG Assay | IC50 (µM) | Data to be generated |
Table 2: Summary of In Vivo Toxicity Data for this compound (if warranted)
| Assay | Species/Strain | Route of Administration | Endpoint | Result |
| Acute Systemic Toxicity | ||||
| OECD 425 | Rat (Female) | Oral | LD50 (mg/kg) | Data to be generated |
| Genotoxicity | ||||
| Micronucleus Test (OECD 474) | Mouse/Rat | Relevant Route | Genotoxic Potential | Data to be generated |
| Neurotoxicity | ||||
| Screening Battery (OECD 424) | Rat | Relevant Route | NOAEL (mg/kg/day) | Data to be generated |
NOAEL: No Observed Adverse Effect Level
Conclusion: A Pathway to a Comprehensive Safety Profile
This technical guide provides a robust and scientifically sound framework for the toxicological assessment of this compound. By adhering to international regulatory guidelines and employing validated experimental protocols, researchers and drug development professionals can generate the necessary data to thoroughly characterize the safety profile of this metabolite. A comprehensive understanding of the potential toxicities of this compound is essential for ensuring patient safety and for the successful progression of rocuronium-based therapies.
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Meeting Report: Metabolites in Safety Testing (MIST) Symposium—Safety Assessment of Human Metabolites: What's REALLY Necessary to Ascertain Exposure Coverage in Safety Tests?. Available from: [Link]
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Rochais C, et al. hERG toxicity assessment: Useful guidelines for drug design. Eur J Med Chem. 2020;200:112290. Available from: [Link]
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Karolinska Institutet. Risk assessment of developmental neurotoxicity: Evaluation of the OECD TG 426 test guideline and guidance documents. Available from: [Link]
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IVAMI. Acute oral toxicity test: Up and down procedure -UPD- (OECD 425: 2022). Available from: [Link]
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Computational determination of hERG-related cardiotoxicity of drug candidates. Available from: [Link]
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ICH. Guidance on nonclinical safety studies for the conduct of human clinical trials and marketing authorization for pharmaceuticals. Available from: [Link]
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Regulations.gov. Health Effects Test Guidelines OPPTS 870.6200 Neurotoxicity Screening Battery. Available from: [Link]
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Tox Lab. In Vitro Cytotoxicity in Balb/c 3T3 LD50 (OECD 129). Available from: [Link]
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Vivotecnia. AMESplus1 - OECD 471 Bacterial Reverse Mutation Test + Confirmation Test. Available from: [Link]
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Delaware Valley Drug Metabolism Discussion Group. An FDA Perspective: Safety Testing of Drug Metabolites in Drug development. Available from: [Link]
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Gentronix. OECD 474: In vivo Micronucleus Assay. Available from: [Link]
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OECD. OECD 425/OCSPP 870.1100: Acute oral toxicity (up-and-down). Available from: [Link]
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PubMed Central. New approach methods to assess developmental and adult neurotoxicity for regulatory use: a PARC work package 5 project. Available from: [Link]
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SGS. OnePCR In Vitro Mammalian Chromosomal Aberration Test FINAL REPORT. Available from: [Link]
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PubMed Central. The micronucleus test—most widely used in vivo genotoxicity test—. Available from: [Link]
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CPT Labs. Ames Mutagenicity Testing (OECD 471). Available from: [Link]
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Oreate AI Blog. Technical Analysis and Application of the Cardiotoxicity-hERG Potassium Channel Inhibition Prediction Model. Available from: [Link]
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Methodological & Application
Application Note: A Robust and Sensitive LC-MS/MS Method for the Simultaneous Quantification of Rocuronium and its Primary Metabolite in Human Plasma
Audience: Researchers, scientists, and drug development professionals in clinical pharmacology, toxicology, and bioanalytical laboratories.
Abstract and Introduction
Rocuronium is a fast-onset, intermediate-duration, non-depolarizing neuromuscular blocking agent (NMBA) widely used in clinical anesthesia to facilitate endotracheal intubation and provide skeletal muscle relaxation during surgery.[1][2] As a quaternary aminosteroid, its pharmacokinetic and pharmacodynamic profiles can exhibit significant inter-patient variability, influenced by factors such as age, organ function, and drug-drug interactions. Therefore, the accurate quantification of rocuronium and its metabolites in biological matrices is crucial for pharmacokinetic/pharmacodynamic (PK/PD) modeling, therapeutic drug monitoring, and forensic toxicology.[1]
The primary metabolic pathway for rocuronium is hepatic deacetylation, leading to the formation of 17-desacetyl-rocuronium, a metabolite with considerably lower neuromuscular blocking activity.[2][3] This application note presents a comprehensive, validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the simultaneous and sensitive determination of rocuronium and 17-desacetyl-rocuronium in human plasma. The method utilizes a straightforward sample preparation technique and is optimized for high throughput, accuracy, and precision, adhering to the principles outlined in regulatory bioanalytical method validation guidelines.[4][5]
Analyte Biochemistry and Metabolic Pathway
Rocuronium is primarily eliminated through biliary excretion, with a smaller fraction excreted in the urine.[6] Metabolism is limited, with the main transformation being hydrolysis of the acetyl group at the 17-position of the steroid nucleus. This process is not dependent on plasma cholinesterase.[7] The resulting metabolite, 17-desacetyl-rocuronium, possesses only about 1/20th the neuromuscular blocking potency of the parent drug.[2] Understanding this pathway is essential for interpreting clinical and forensic data accurately.
Caption: Metabolic conversion of rocuronium to 17-desacetyl-rocuronium.
Principle of the Analytical Method
This method is based on the principle of tandem mass spectrometry, which offers exceptional selectivity and sensitivity for quantifying analytes in complex biological matrices.[8] The workflow involves three key stages:
-
Sample Preparation: Efficient extraction of rocuronium, its metabolite, and an internal standard (IS) from the plasma matrix while removing endogenous interferences like proteins and phospholipids. A liquid-liquid extraction (LLE) is detailed here for its clean extracts, though protein precipitation (PPT) is a faster alternative.
-
Chromatographic Separation: An HPLC or UPLC system is used to separate the analytes from each other and from co-eluting matrix components before they enter the mass spectrometer. This step is critical for minimizing ion suppression.[8]
-
Mass Spectrometric Detection: The analytes are ionized using an electrospray ionization (ESI) source and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. MRM involves selecting a specific precursor ion (Q1) for each analyte and detecting a specific product ion (Q3) generated through collision-induced dissociation (CID).[9] This highly specific Q1/Q3 transition ensures that only the target analytes are quantified, significantly reducing background noise.
Caption: General analytical workflow for rocuronium analysis.
Detailed Protocols
Materials and Reagents
-
Standards: Rocuronium bromide and 17-desacetyl-rocuronium reference standards (purity >99%).
-
Internal Standard (IS): Verapamil hydrochloride or a stable isotope-labeled rocuronium. Verapamil is a suitable, structurally unrelated IS.[10][11]
-
Solvents: HPLC or LC-MS grade acetonitrile, methanol, and dichloromethane.
-
Additives: Formic acid or trifluoroacetic acid (TFA). Note: Volatile buffers like ammonium formate are often preferred over TFA to minimize ion source damage over time.[1]
-
Water: Deionized water, Type I (18.2 MΩ·cm).
-
Biological Matrix: Drug-free human plasma (K2-EDTA).
Preparation of Standards and Quality Control (QC) Samples
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve reference standards of rocuronium, 17-desacetyl-rocuronium, and Verapamil (IS) in methanol to prepare individual stock solutions. Store at -20°C or below.
-
Working Solutions: Prepare intermediate working solutions by diluting the stock solutions with a 50:50 (v/v) methanol:water mixture.
-
Calibration Curve (CC) Standards: Spike appropriate volumes of the working solutions into drug-free human plasma to prepare CC standards. A typical concentration range is 5 to 2,000 ng/mL.[11][12]
-
Quality Control (QC) Samples: Prepare QC samples in drug-free plasma at a minimum of four concentration levels:
-
LLOQ: Lower Limit of Quantification (e.g., 5 ng/mL)
-
Low QC: ~3x LLOQ
-
Mid QC: Mid-range of the calibration curve
-
High QC: ~80% of the Upper Limit of Quantification (ULOQ)
-
Sample Preparation Protocol: Liquid-Liquid Extraction (LLE)
Rationale: LLE is chosen for its ability to produce a very clean sample extract, minimizing matrix effects. As a quaternary amine, rocuronium's charge must be managed for efficient extraction into an organic solvent. This is often achieved by adjusting pH or through ion-pairing.[10][11]
Caption: Step-by-step liquid-liquid extraction (LLE) protocol.
Step-by-Step LLE Protocol:
-
Pipette 100 µL of plasma (CC, QC, or unknown sample) into a polypropylene microcentrifuge tube.[12]
-
Add 25 µL of the IS working solution (e.g., Verapamil at 100 ng/mL).
-
Add 100 µL of 1 M sodium phosphate buffer (pH 3.0) and 100 µL of a saturated potassium iodide (KI) solution to facilitate ion-pairing.[10]
-
Vortex briefly to mix.
-
Add 1 mL of dichloromethane.
-
Vortex vigorously for 5 minutes to ensure thorough extraction.
-
Centrifuge at 4000 x g for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the lower organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase conditions (e.g., 90% Mobile Phase A, 10% Mobile Phase B).
-
Vortex to dissolve, then transfer to an autosampler vial for injection.
LC-MS/MS Instrumental Conditions
Rationale: A reversed-phase C18 column provides good retention for the moderately polar rocuronium molecule. A gradient elution with an acidified mobile phase ensures good peak shape and ionization efficiency in positive ESI mode.
Table 1: Optimized Liquid Chromatography (LC) Parameters
| Parameter | Condition |
|---|---|
| LC System | UPLC/HPLC System (e.g., Waters Acquity, Sciex ExionLC) |
| Column | Endcapped C18, 50 x 2.1 mm, 3.5 µm (e.g., Symmetry Shield RP-18)[11] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Gradient | 10% B to 90% B over 5 min, hold 1 min, return to 10% B, equilibrate 2 min |
| Injection Volume | 10 µL |
| Column Temp. | 40°C |
Table 2: Optimized Tandem Mass Spectrometry (MS/MS) Parameters
| Parameter | Condition |
|---|---|
| MS System | Triple Quadrupole MS (e.g., Sciex 5500, Waters Xevo TQ-S) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temp. | 550°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas (CAD) | Medium/9 psi |
Rationale: The MRM transitions are selected based on the parent molecule's mass (Q1) and its most stable and abundant fragment ion after collision-induced dissociation (Q3). For rocuronium, a common fragmentation is the loss of an acetyl group.[10] The collision energy (CE) is optimized for each transition to maximize the product ion signal.[13][14]
Table 3: Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Dwell Time (ms) | Collision Energy (CE) (V) |
|---|---|---|---|---|
| Rocuronium | 529.4 | 487.4 | 100 | 35 |
| 17-desacetyl-rocuronium | 487.4 | 374.3 | 100 | 40 |
| Verapamil (IS) | 455.3 | 165.1 | 100 | 30 |
Method Validation Summary
The described method should be fully validated according to the FDA's "Bioanalytical Method Validation Guidance for Industry" or the EMA's "Guideline on bioanalytical method validation".[4][5] Validation ensures the method is reliable for its intended purpose.
Table 4: Typical Method Validation Acceptance Criteria and Performance
| Validation Parameter | Acceptance Criteria (FDA/EMA) | Typical Performance |
|---|---|---|
| Calibration Range | LLOQ to ULOQ | 5 - 2000 ng/mL |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Accuracy | Within ±15% of nominal (±20% at LLOQ) | 92% - 112%[11] |
| Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) | < 14%[12] |
| Extraction Recovery | Consistent and reproducible | ~60% for Rocuronium[11] |
| Matrix Effect | CV% of IS-normalized factor ≤ 15% | Within acceptable limits |
| Analyte Stability | Within ±15% of nominal | Stable for 75 days at -30°C[11] |
Discussion and Field-Proven Insights
-
Ion Suppression: As a quaternary ammonium compound, rocuronium is susceptible to ion suppression from endogenous matrix components, particularly phospholipids. The LLE sample preparation method is highly effective at removing these interferences.[8] Furthermore, adequate chromatographic separation is essential to ensure the analytes elute in a clean region of the chromatogram.
-
Internal Standard Selection: The use of a stable isotope-labeled (SIL) internal standard is the gold standard as it co-elutes and experiences identical matrix effects and ionization efficiency as the analyte. However, a suitable analog like Verapamil has been shown to perform robustly and is a cost-effective alternative.[10][11]
-
Carryover: Quaternary amines can be "sticky" and prone to carryover in the LC system. A robust needle wash protocol (using a strong organic solvent) and a sufficient column re-equilibration time are critical to prevent contamination of subsequent samples.
-
Metabolite Considerations: The method is capable of distinguishing rocuronium from its main metabolite, 17-desacetyl-rocuronium. This is important as their relative concentrations can provide insights into the patient's metabolic capacity and time since administration.
Conclusion
This application note provides a detailed, robust, and sensitive LC-MS/MS protocol for the simultaneous quantification of rocuronium and its primary metabolite, 17-desacetyl-rocuronium, in human plasma. The method demonstrates excellent performance in line with regulatory guidelines for bioanalytical method validation. It is well-suited for high-throughput analysis in clinical research, pharmacokinetic studies, and forensic investigations, providing the accuracy and reliability required for critical decision-making.
References
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Farenc, C., Bressolle, F., & Yassine, A. (2001). Quantitative determination of rocuronium in human plasma by liquid chromatography-electrospray ionization mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 752(1), 139-147. Available at: [Link]
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Kishi, T., et al. (2006). Simultaneous determination of pancuronium, vecuronium and their related compounds using LC–ESI-MS. Forensic Science International, 162(1-3), 139-144. Available at: [Link]
-
de Moraes, N. V., et al. (2014). Analysis of rocuronium in human plasma by liquid chromatography-tandem mass spectrometry with application in clinical pharmacokinetics. Journal of Pharmaceutical and Biomedical Analysis, 89, 144-150. Available at: [Link]
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Kleinschnitz, M., et al. (1996). Determination of the neuromuscular blocking agent rocuronium and its putative metabolites in plasma, urine, bile, tissue homogenates and stoma fluid by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Applications, 678(2), 243-252. Available at: [Link]
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Li, Q., & Zhang, W. (2012). Determination of Rocuronium in Human Plasma by High Performance Liquid Chromatography-Tandem Mass Spectrometry and its Pharmacokinetics in Patients. Journal of Analytical & Bioanalytical Techniques, S5. Available at: [Link]
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Farenc, C., et al. (2001). Quantitative Determination of Rocuronium in Human Plasma by Liquid Chromatography-Electrospray Ionization Mass Spectrometry. PubMed. Available at: [Link]
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U.S. Food and Drug Administration. (n.d.). Rocuronium Bromide Injection - Accessdata.fda.gov. Available at: [Link]
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Li, D., et al. (2022). LC-MS/MS Methods for the Determination of 30 Quaternary Ammonium Compounds Including Benzalkonium and Paraquat in Human Serum and Urine. PubMed Central. Available at: [Link]
-
ResearchGate. (2023). How to choose optimal collision energy (CE) for MRM transition?. Available at: [Link]
-
ResearchGate. (2022). The Analytical Method Development and Validation of Rocuronium Injection Residue Swabs using RP-HPLC. Available at: [Link]
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Taja, S., & Eltaki, A. (2023). Rocuronium. StatPearls - NCBI Bookshelf. Available at: [Link]
-
AMS Biotechnology (AMSBIO). (2023). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. Available at: [Link]
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Gorynski, K., et al. (2014). Development of SPME method for concomitant sample preparation of rocuronium bromide and tranexamic acid in plasma. PubMed. Available at: [Link]
-
Research Journal of Pharmacy and Technology. (2022). The Analytical Method Development and Validation of Rocuronium Injection Residue Swabs using RP-HPLC. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Rocuronium. PubChem. Available at: [Link]
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U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Available at: [Link]
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Addona, T. A., et al. (2011). Statistical characterization of multiple-reaction monitoring mass spectrometry (MRM-MS) assays for quantitative proteomics. PubMed Central. Available at: [Link]
-
bioRxiv. (2024). Supplementary table 1 MRM transitions and target specific MS parameters of target analytes. Available at: [Link]
-
ResearchGate. (2014). Analysis of rocuronium in human plasma by liquid chromatography-tandem mass spectrometry with application in clinical pharmacokinetics. Available at: [Link]
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Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Available at: [Link]
-
Szenohradszky, J., et al. (1996). Urinary, biliary and faecal excretion of rocuronium in humans. British Journal of Anaesthesia, 76(6), 793-797. Available at: [Link]
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European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Available at: [Link]
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Phenomenex. (n.d.). Sample Preparation Guide. Available at: [Link]
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]
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University of Washington. (n.d.). Development of an MRM Method. Available at: [Link]
-
Jain, D. S., et al. (2011). Bioanalytical method validation: An updated review. PubMed Central. Available at: [Link]
-
Lin, L. (2020). Learn with Lin about LC–MS bioanalysis: part III tune the triple quadrupole system. Bioanalysis Zone. Available at: [Link]
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Application Notes and Protocols for 17-Desacetyl Rocuronium Reference Standard
Prepared by: Gemini, Senior Application Scientist
Introduction: The Critical Role of 17-Desacetyl Rocuronium in Pharmaceutical Analysis
Rocuronium bromide is a widely utilized non-depolarizing neuromuscular blocking agent, valued for its rapid onset and intermediate duration of action in clinical settings.[1][2][3] It facilitates endotracheal intubation and provides skeletal muscle relaxation during surgery and mechanical ventilation.[1][4] The metabolism of rocuronium primarily occurs in the liver, leading to the formation of its principal metabolite, this compound.[1][5] This compound is also recognized as a key impurity and degradation product in rocuronium bromide drug substances and products.[6][7]
While this compound exhibits significantly less neuromuscular blocking potency—approximately one-twentieth that of the parent compound—its accurate quantification is paramount for several reasons[4][8]:
-
Pharmacokinetic and Metabolism Studies: Characterizing the formation and elimination of this compound is essential for a complete understanding of rocuronium's pharmacokinetic profile in diverse patient populations.
-
Impurity Profiling and Quality Control: As a specified impurity in pharmacopeias such as the United States Pharmacopeia (USP), regulatory agencies mandate strict control over its levels in the final drug product to ensure safety and efficacy.[9]
-
Stability-Indicating Assays: During forced degradation studies, this compound is a critical marker. Its formation under stress conditions (acidic, basic, oxidative) helps to establish the degradation pathways of rocuronium and validate the stability-indicating nature of analytical methods.[10][11]
The availability of a high-purity, well-characterized this compound reference standard is, therefore, a prerequisite for any laboratory engaged in the research, development, or quality control of rocuronium bromide. This document provides detailed application notes and protocols for the effective use of this reference standard.
Physicochemical Properties and Handling
A thorough understanding of the reference standard's properties is fundamental to its accurate use and long-term stability.
| Property | Data |
| Chemical Name | 1-[(2β,3α,5α,16β,17β)-3,17-dihydroxy-2-(4-morpholinyl)androstan-16-yl]-1-(2-propen-1-yl)pyrrolidinium bromide |
| Common Name | This compound |
| Molecular Formula | C30H51N2O3+ |
| Appearance | An almost white to slightly yellow powder.[7] |
| Solubility | Very soluble in water.[7] Soluble in methanol and acetonitrile. |
| Storage Conditions | Store at -20°C or below, protected from light and moisture to prevent degradation.[9] |
Preparation of Standard Solutions: The Foundation of Accurate Quantification
The accuracy of all subsequent analytical measurements hinges on the correct preparation of standard solutions. The following protocol is designed to ensure precision and stability.
Protocol 3.1: Preparation of this compound Stock and Working Solutions
-
Objective: To prepare accurate and stable stock and working standard solutions for calibration and quantification.
-
Materials:
-
This compound Reference Standard
-
HPLC-grade Methanol
-
HPLC-grade Water or Acetonitrile (as per analytical method diluent)
-
Class A volumetric flasks and pipettes
-
Analytical balance
-
Ultrasonic bath
-
-
Procedure:
-
Equilibration: Allow the vial of the this compound reference standard to equilibrate to room temperature for at least 30 minutes before opening. This crucial step prevents the condensation of atmospheric moisture onto the hygroscopic powder, which would lead to weighing errors.
-
Stock Solution Preparation (e.g., 100 µg/mL): a. Accurately weigh approximately 10 mg of the reference standard into a 100 mL volumetric flask. b. Add approximately 70 mL of HPLC-grade methanol. Methanol is often chosen for its excellent solvating power for aminosteroid compounds. c. Sonicate for 5-10 minutes to ensure complete dissolution. d. Allow the solution to return to room temperature, then dilute to the mark with methanol and mix thoroughly by inverting the flask multiple times.
-
Working Solution Preparation: a. Prepare a series of working standard solutions by performing serial dilutions of the stock solution using the analytical method's mobile phase or diluent. b. For example, to prepare a 10 µg/mL working standard, pipette 10 mL of the 100 µg/mL stock solution into a 100 mL volumetric flask and dilute to volume with the chosen diluent.
-
Storage: Store stock solutions in tightly sealed amber containers at 2-8°C for short-term use (up to one week). For longer-term storage, aliquoting and freezing at -20°C is recommended. Always allow solutions to return to room temperature before use.
-
Application in Analytical Methodologies
The primary application of the this compound reference standard is in the development, validation, and routine use of analytical methods for impurity quantification.
High-Performance Liquid Chromatography (HPLC-UV)
A validated, stability-indicating HPLC method is essential for resolving this compound from the parent rocuronium peak and other potential impurities.
Protocol 4.1: Quantification by Stability-Indicating RP-HPLC
-
Objective: To separate and quantify this compound in a drug substance or product.
-
Rationale: Reversed-phase chromatography is effective for separating compounds with varying polarity. An ion-pairing agent is often unnecessary for this impurity, simplifying the mobile phase. A UV detector set at a low wavelength (~210 nm) provides good sensitivity for these compounds which lack a strong chromophore.[10]
| Parameter | Recommended Condition |
| Chromatographic Column | C18, 4.6 x 150 mm, 5 µm (or similar) |
| Mobile Phase A | 20 mM Ammonium Carbonate solution, pH adjusted to 10.5 with ammonium hydroxide. The alkaline pH is critical for good peak shape of the basic amine compounds.[12] |
| Mobile Phase B | Acetonitrile/Tetrahydrofuran (9:1, v/v).[12] |
| Gradient Elution | A gradient starting with a higher proportion of aqueous phase (e.g., 60% A) and increasing the organic phase (e.g., to 75% B) allows for the elution of both polar and non-polar impurities.[12] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C. Elevated temperature can improve peak efficiency and reduce viscosity. |
| Detection | UV at 210 nm[10][12] |
| Injection Volume | 20 µL |
-
System Suitability Testing (SST): Before any sample analysis, the chromatographic system's performance must be verified. This is a self-validating step to ensure trustworthy results.
-
Calibration:
-
Prepare a calibration curve by injecting a series of at least five concentrations of the this compound working standards (e.g., from 0.1 µg/mL to 20 µg/mL).
-
Plot the peak area against the concentration. The relationship should be linear with a correlation coefficient (r²) ≥ 0.999.
-
Application in Pharmacokinetic (PK) and Metabolism Studies
In PK studies, the reference standard is indispensable for the quantitative analysis of this compound in biological matrices like plasma or urine, typically using highly sensitive LC-MS/MS methods. The standard is used to create the calibration curve against which unknown sample concentrations are determined, allowing researchers to model the formation and elimination kinetics of the metabolite.
Application in Forced Degradation Studies
Forced degradation studies are a cornerstone of drug development, mandated by regulatory bodies like the ICH to establish the intrinsic stability of a drug substance. The this compound reference standard plays a vital role in these studies.
Protocol 5.1: Forced Degradation of Rocuronium Bromide
-
Objective: To intentionally degrade rocuronium bromide under various stress conditions to identify degradation products and validate the analytical method's stability-indicating capability.
-
Rationale: Exposing the drug to conditions more severe than accelerated storage helps to predict its long-term stability and ensures the analytical method can separate the intact drug from any degradants that might form. Hydrolysis (acidic and basic) is a common degradation pathway for ester-containing molecules like rocuronium, leading to the formation of this compound.[10][11]
-
Procedure:
-
Prepare a Rocuronium Bromide solution (e.g., 1 mg/mL in a suitable solvent).
-
Divide the solution into several aliquots for different stress conditions. Always include an unstressed control sample.
-
Acid Hydrolysis: Add 2M HCl and heat at 135°C for a specified time.[10]
-
Base Hydrolysis: Add 2M NaOH and heat at 135°C.[10] This condition is expected to readily cleave the acetyl ester group.
-
Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature.[10]
-
Thermal Degradation: Heat the solid drug substance at 135°C.[10]
-
Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm).[10]
-
Neutralization and Dilution: After the specified stress period, neutralize the acidic and basic samples and dilute all samples to a suitable concentration for HPLC analysis.
-
Analysis: Analyze the stressed samples using the validated HPLC method (Protocol 4.1).
-
Peak Identification: The this compound reference standard is injected separately. By comparing the retention time of the standard with the peaks in the chromatograms of the stressed samples (especially the base-hydrolyzed sample), the identity of the this compound degradant peak can be unequivocally confirmed.
-
Conclusion
The this compound reference standard is an indispensable tool for researchers, analytical chemists, and quality control professionals working with rocuronium bromide. Its proper use in the preparation of standard solutions and its application in validated analytical methods are fundamental to ensuring the quality, safety, and efficacy of rocuronium bromide formulations. The protocols and guidelines presented herein provide a robust framework for its effective implementation in a regulated laboratory environment.
References
-
Title: Rocuronium - StatPearls Source: NCBI Bookshelf URL: [Link]
-
Title: Rocuronium Bromide - USP-NF Source: USP-NF URL: [Link]
-
Title: Rocuronium | C32H53N2O4+ | CID 441290 Source: PubChem - NIH URL: [Link]
-
Title: Rocuronium Bromide Injection Prescribing Information Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Determination of Rocuronium bromide by hydrophilic interaction liquid chromatography (HILIC) Source: Macedonian Pharmaceutical Bulletin URL: [Link]
-
Title: Application of ICH Guidelines for Studying the Degradation Behavior of Rocuronium Bromide Coupled with Stability-Indicating RP-LC Method Source: ResearchGate URL: [Link]
-
Title: Rapid quantification and PK-PD modeling of rocuronium bromide in beagles using portable mass spectrometer Source: Frontiers in Veterinary Science URL: [Link]
-
Title: Public Assessment Report: Rocuroniumbromide Fresenius Kabi Source: CBG-MEB URL: [Link]
-
Title: Neuromuscular effects of rocuronium bromide (Org 9426) during fentanyl and halothane anaesthesia Source: PubMed URL: [Link]
-
Title: Org 9943 | C30H51BrN2O3 | CID 182556 Source: PubChem - NIH URL: [Link]
- Title: Method for detecting rocuronium bromide intermediate and impurities Source: Google Patents URL
-
Title: ROCURONIUM BROMIDE injection - FDA.report Source: FDA.report URL: [Link]
-
Title: Application of ICH Guidelines for Studying the Degradation Behavior of Rocuronium Bromide Coupled with Stability-Indicating RP-LC Method. Source: Semantic Scholar URL: [Link]
-
Title: Rocuronium bromide Source: Wikipedia URL: [Link]
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- 1. Rocuronium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Neuromuscular effects of rocuronium bromide (Org 9426) during fentanyl and halothane anaesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rocuronium bromide - Wikipedia [en.wikipedia.org]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Rocuronium | C32H53N2O4+ | CID 441290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
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- 8. fda.report [fda.report]
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- 11. semanticscholar.org [semanticscholar.org]
- 12. CN114088842A - Method for detecting rocuronium bromide intermediate and impurities - Google Patents [patents.google.com]
Protocol for separating rocuronium from its impurities
An Application Note on the Chromatographic Separation of Rocuronium Bromide from its Process- and Degradation-Related Impurities
Abstract
Rocuronium bromide is a widely used aminosteroidal non-depolarizing neuromuscular blocking agent with a rapid onset and intermediate duration of action.[1] As with any active pharmaceutical ingredient (API), ensuring its purity is paramount to the safety and efficacy of the final drug product. Regulatory bodies such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) mandate strict limits on impurities. This application note provides detailed analytical and preparative protocols for the separation of rocuronium bromide from its known related substances. The methodologies are grounded in official pharmacopeial methods and supplemented with insights from the scientific literature to provide a comprehensive guide for researchers, analytical scientists, and process chemists in the pharmaceutical industry.
Introduction: The Criticality of Purity in Rocuronium Bromide
Rocuronium bromide functions by competitively binding to nicotinic cholinergic receptors at the motor end-plate.[2][3] Its complex steroidal structure, featuring ten chiral centers, makes its synthesis and storage susceptible to the formation of various impurities.[2] These impurities can arise from the manufacturing process (process-related impurities) or from the degradation of the API over time (degradation impurities).[4]
Controlling these impurities is not merely a regulatory hurdle; it is a critical aspect of patient safety. The presence of structurally similar but pharmacologically different compounds could lead to altered efficacy or unforeseen toxicological effects. Therefore, robust, validated analytical methods are essential for the accurate identification and quantification of these impurities, while effective purification strategies are necessary to remove them during manufacturing.
Profile of Rocuronium Bromide Impurities
The European Pharmacopoeia and United States Pharmacopeia list several known impurities for rocuronium bromide, often designated by letters (A-H).[5][6] These represent the most commonly encountered related substances. Understanding the nature of these impurities is the first step in developing a selective separation method.
| Impurity Name/Designation | Common Name | Type | Notes |
| Impurity A | N-desallylrocuronium | Process/Degradation | A primary degradation product resulting from the loss of the allyl group.[7] |
| Impurity B | Rocuronium Dimer Isomer | Process | A dimeric species formed during synthesis. |
| Impurity C | 17-desacetylrocuronium | Process/Degradation | Results from the hydrolysis of the 17-acetate group.[7] |
| Impurity D | Rocuronium Isomer | Process | An isomer of the primary compound. |
| Impurity E | Rocuronium Diacetate | Process | A di-acetylated analogue. |
| Impurity F | Rocuronium Lactone | Degradation | Formed through intramolecular cyclization. |
| Impurity G | 2-desmorpholino-2-oxo-rocuronium | Degradation | An oxidative degradation product. |
| Impurity H | Rocuronium Epoxide | Process/Degradation | An oxidation product. |
This table is a summary based on information available in pharmacopeial monographs.[5][6]
Analytical Protocol: High-Performance Liquid Chromatography (HPLC)
This protocol is based on the principles outlined in the European Pharmacopoeia (Ph. Eur.) and is designed for the accurate quantification of rocuronium bromide and its related substances.[5]
Rationale of Method Design
The chosen method employs a silica-based stationary phase. Given the polar and ionic nature of rocuronium, this separation is governed by a combination of hydrophilic interaction liquid chromatography (HILIC) and ion-exchange mechanisms.[7]
-
Stationary Phase: A bare silica gel column is specified, which is effective for separating polar compounds.[5][8]
-
Mobile Phase: The mobile phase consists of a high percentage of acetonitrile with an aqueous buffer containing tetramethylammonium hydroxide (TMAH) adjusted to a pH of 7.4.[5][8] The high organic content facilitates retention on the polar silica column. TMAH acts as a competing base and ion-pairing agent, improving peak shape and resolution for the quaternary ammonium structure of rocuronium. The specific pH is crucial for maintaining a consistent charge state of the analytes.
-
Detection: UV detection at a low wavelength (210 nm) is used, as the rocuronium molecule lacks a strong chromophore at higher wavelengths.[5]
Step-by-Step Analytical Workflow
Instrumentation:
-
HPLC or UHPLC system with a quaternary pump, autosampler, column thermostat, and UV/PDA detector.
Materials:
-
Rocuronium Bromide Reference Standard (RS) (e.g., USP or EP grade).[3]
-
Rocuronium for Peak Identification (containing impurities A, B, C, F, G, H) (e.g., EP CRS).[5]
-
Acetonitrile (HPLC grade).
-
Tetramethylammonium hydroxide pentahydrate.
-
Phosphoric acid.
-
Water (HPLC grade).
Chromatographic Conditions:
| Parameter | Condition |
| Column | Silica gel for chromatography, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Mix 100 volumes of 4.53 g/L TMAH (pH 7.4 with H₃PO₄) and 900 volumes of acetonitrile.[5][8] |
| Flow Rate | 2.0 mL/min[5] |
| Column Temperature | 30 °C[5][9] |
| Detection Wavelength | 210 nm[5] |
| Injection Volume | 5 µL |
| Run Time | At least 2.5 times the retention time of the rocuronium peak (approx. 25-30 min) |
Solution Preparation:
-
Solvent Mixture (Diluent): Mix water and acetonitrile in a 10:90 (v/v) ratio.[5]
-
Test Solution: Accurately weigh and dissolve 100 mg of the rocuronium bromide sample in the solvent mixture to a final volume of 10.0 mL (10 mg/mL).
-
Reference Solution (for quantification): Dilute 1.0 mL of the Test Solution to 100.0 mL with the solvent mixture. Further dilute 1.0 mL of this solution to 10.0 mL (corresponds to 0.1% of the test concentration).[5]
-
System Suitability Solution: Prepare a solution of "Rocuronium for peak identification CRS" at approximately 1 mg/mL in the solvent mixture to verify the identity and resolution of specified impurity peaks.[5]
System Suitability Test (SST):
-
Inject the System Suitability Solution. The resulting chromatogram must be comparable to the one provided with the reference standard, ensuring that all specified impurities are adequately resolved from each other and from the main rocuronium peak.[5][6]
-
Inject the Reference Solution. The signal-to-noise ratio for the principal peak should be at least 10.
Analysis Procedure:
-
Equilibrate the column with the mobile phase for at least 60 minutes or until a stable baseline is achieved.
-
Perform a blank injection (solvent mixture).
-
Inject the System Suitability Solution to confirm the system is performing correctly.
-
Inject the Test Solution and the Reference Solution in triplicate.
-
Calculate the percentage of each impurity using the peak area from the chromatograms, applying correction factors as specified in the relevant pharmacopeia.[5]
Analytical Workflow Diagram
Caption: Workflow for the analytical determination of rocuronium bromide impurities.
Preparative Protocol: Purification by Mass-Directed HPLC
For drug development and manufacturing, isolating the pure API from a crude synthetic mixture is essential. Preparative chromatography is a powerful technique for this purpose. The following protocol outlines a strategy for scaling up the analytical method to purify rocuronium bromide.
Rationale of Preparative Method
The primary goal of preparative chromatography is to maximize throughput while maintaining sufficient resolution to separate the target compound from its impurities.
-
Column: A much larger column diameter (e.g., 20-50 mm) packed with the same stationary phase (or one with a larger particle size to reduce backpressure) is used to accommodate higher sample loads.
-
Sample Loading: The crude sample is dissolved at a much higher concentration to maximize the amount of product purified per run.
-
Gradient Elution: While the analytical method is isocratic, a shallow gradient may be introduced in a preparative setting. This can help sharpen the main peak and improve separation from closely eluting impurities, although it requires subsequent re-equilibration.
-
Fraction Collection: A fraction collector is triggered by the UV signal to selectively collect the eluent containing the pure rocuronium bromide peak, while discarding fractions containing impurities and baseline.
Step-by-Step Preparative Workflow
Instrumentation:
-
Preparative HPLC system with high-pressure binary pumps, a large-volume autosampler or manual injection port, a preparative-scale column, a flow cell UV detector, and an automated fraction collector.
Materials:
-
Crude rocuronium bromide (post-synthesis).
-
Solvents and reagents as per the analytical method, but in much larger quantities.
Purification Method:
-
Sample Preparation: Dissolve the crude rocuronium bromide in the minimum amount of diluent (or a solvent with lower elution strength) to achieve the highest possible concentration without causing precipitation (e.g., 50-100 mg/mL).
-
Column Equilibration: Equilibrate the preparative column with the initial mobile phase conditions.
-
Loading: Inject a large volume of the concentrated crude sample onto the column. The optimal loading amount must be determined experimentally to avoid peak distortion and loss of resolution.
-
Elution: Elute the column with the mobile phase. A shallow gradient (e.g., increasing the aqueous buffer percentage slightly over several column volumes) can be employed to focus the main peak.
-
Fraction Collection: Monitor the UV chromatogram in real-time. Program the fraction collector to begin collecting just before the rocuronium peak begins to elute and stop just after it returns to baseline. Fractions can be collected into separate vessels or pooled based on UV thresholds.
-
Purity Analysis: Analyze small aliquots from each collected fraction using the validated analytical HPLC method described in Section 3 to determine their purity.
-
Pooling and Post-Processing: Combine the fractions that meet the required purity specification (e.g., >99.5%). Remove the solvents via rotary evaporation or lyophilization to obtain the final, highly purified rocuronium bromide powder.
Preparative Purification Workflow Diagram
Caption: Workflow for the preparative purification of rocuronium bromide.
Conclusion
The separation of rocuronium bromide from its related substances is a critical task in ensuring the quality and safety of this important pharmaceutical agent. The HPLC method detailed here, which is aligned with global pharmacopeial standards, provides a robust and reliable system for the accurate quantification of impurities. Furthermore, the principles of this analytical method can be effectively scaled to a preparative level for the purification of the bulk drug substance. By implementing these validated protocols, pharmaceutical scientists can confidently monitor and control the impurity profile of rocuronium bromide, meeting stringent regulatory requirements and delivering a safe product to patients.
References
- Rocuronium Bromide - USP-NF. (n.d.).
- public assessment report - CBG-Meb. (2009).
- Nakov, N., Petkovska, R., Ugrinova, L., Trajkovic-Jolevska, S., & Dimitrovska, A. (2011). Determination of Rocuronium bromide by hydrophilic interaction liquid chromatography (HILIC). Macedonian Pharmaceutical Bulletin, 57(1, 2), 17-24.
- Nathi, R., Sunkara, N., Anitha, G. M. R., Varanasi, N., Niharika, A., & Pushpa, P. T. (2025). The Analytical Method Development and Validation of Rocuronium Injection Residue Swabs using RP-HPLC. Research Journal of Pharmacy and Technology, 18(9), 4241-4247.
- Method for detecting rocuronium bromide intermediate and impurities. (2022). Google Patents.
- Rocuronium bromide - European Pharmacopoeia 6.0. (2014).
- Rocuronium Bromide | C32H53BrN2O4. (n.d.). PubChem.
- Błażewicz, A., Fijałek, Z., Warowna-Grześkiewicz, M., & Boruta, M. (2007). Simultaneous determination of rocuronium and its eight impurities in pharmaceutical preparation using high-performance liquid chromatography with amperometric detection. Journal of Chromatography A, 1149(1), 66-72.
- Rocuronium Bromide - USP Monograph. (2011).
- Rocuronium bromide European Pharmacopoeia (EP) Reference Standard. (n.d.). Sigma-Aldrich.
- rocuronium bromide and its Impurities. (n.d.). Pharmaffiliates.
- Processes for the preparation and purification of rocuronium bromide. (2006). Google Patents.
- Process for the preparation of pure rocuronium bromide. (2007). Google Patents.
- METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF STERO ISOMERIC PURITY OF ROCURONIUM BROMIDE BULK DRUG BY HPLC. (2018). ResearchGate.
- Rocuronium Bromide Injection - PRODUCT MONOGRAPH. (2020).
- Rocuronium Bromide Impurities and Related Compound. (n.d.). Veeprho.
- ROCURONIUM BROMIDE - 2022-12-01 - USP-NF. (2022).
Sources
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- 2. db.cbg-meb.nl [db.cbg-meb.nl]
- 3. Rocuronium Bromide | C32H53BrN2O4 | CID 441351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. veeprho.com [veeprho.com]
- 5. uspbpep.com [uspbpep.com]
- 6. drugfuture.com [drugfuture.com]
- 7. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 8. researchgate.net [researchgate.net]
- 9. uspnf.com [uspnf.com]
Application Notes and Protocols for the Analysis of 17-Desacetyl Rocuronium in Biological Matrices
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the sample preparation of 17-desacetyl rocuronium, the primary metabolite of the neuromuscular blocking agent rocuronium, from biological matrices, primarily human plasma. As the quantification of rocuronium and its metabolites is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies, robust and reliable sample preparation is paramount for accurate analysis by downstream techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document explores three prevalent sample preparation methodologies: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT). For each technique, a detailed, step-by-step protocol is provided, accompanied by an in-depth discussion of the underlying scientific principles and the rationale for specific procedural choices. Comparative data on the performance of these methods are presented to guide the researcher in selecting the most appropriate technique for their analytical needs.
Introduction: The Analytical Imperative for this compound
Rocuronium is a widely utilized non-depolarizing neuromuscular blocking agent in clinical anesthesia, valued for its rapid onset and intermediate duration of action. Its metabolism in the liver leads to the formation of this compound, a less active metabolite.[1] The monitoring of both the parent drug and this metabolite is essential for a complete understanding of the drug's disposition in the body, particularly in patient populations with altered metabolic or excretory functions.[1]
This compound, like its parent compound, is a quaternary ammonium steroid. This chemical structure presents specific challenges for extraction from complex biological matrices such as plasma, which is rich in proteins and other potential interferences. The permanent positive charge of the quaternary amine group influences its solubility and interaction with different extraction media. Therefore, the selection and optimization of the sample preparation method are critical determinants of assay sensitivity, accuracy, and precision.
This guide is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of sample preparation techniques to ensure high-quality data in the analysis of this compound.
Foundational Principles: Choosing the Right Extraction Strategy
The choice between SPE, LLE, and PPT is not arbitrary; it is dictated by the physicochemical properties of this compound, the nature of the biological matrix, and the specific requirements of the analytical endpoint (e.g., throughput, sensitivity, and desired level of cleanliness).
-
Protein Precipitation (PPT) is the simplest and fastest method, involving the addition of an organic solvent to denature and precipitate plasma proteins. While efficient for high-throughput screening, it may result in a less clean extract, potentially leading to matrix effects in LC-MS/MS analysis.[2]
-
Liquid-Liquid Extraction (LLE) offers a higher degree of selectivity than PPT by partitioning the analyte between two immiscible liquid phases. For charged molecules like this compound, pH adjustment or the use of ion-pairing agents is often necessary to facilitate its transfer into the organic phase.[3]
-
Solid-Phase Extraction (SPE) provides the cleanest extracts by utilizing a solid sorbent to selectively retain the analyte while matrix components are washed away. For quaternary amines, ion-exchange sorbents are particularly effective.[4] Although more time-consuming and costly per sample than PPT or LLE, SPE is often the method of choice for assays requiring the highest sensitivity and minimal matrix interference.[2]
The following sections provide detailed protocols for each of these techniques, grounded in these fundamental principles.
Detailed Protocols and Methodologies
Method 1: Solid-Phase Extraction (SPE) using a Weak Cation Exchange Sorbent
This protocol is optimized for the selective extraction of quaternary ammonium compounds like this compound from plasma, providing a high degree of sample cleanup. The weak cation exchange mechanism leverages the permanent positive charge of the analyte for retention on the sorbent.
-
Deproteinization with Methanol: An initial protein crash with methanol is included to prevent the large protein molecules from clogging the SPE cartridge and to improve the interaction of the analyte with the sorbent.
-
Weak Cation Exchange (WCX) Sorbent: A WCX sorbent is chosen for its high affinity for the positively charged quaternary amine of this compound, allowing for strong retention during loading and washing, and efficient elution with a change in pH or ionic strength.[4]
-
Conditioning and Equilibration: Conditioning with methanol wets the sorbent, and equilibration with water prepares the sorbent for the aqueous sample, ensuring optimal retention.
-
Wash Steps: The wash steps are designed to remove endogenous interferences. A water wash removes salts and other polar impurities, while a methanol-water wash can remove less polar, non-ionic interferences.
-
Elution: A basic methanolic solution is used for elution. The ammonia neutralizes the charge on the sorbent, disrupting the ionic interaction with the analyte and allowing it to be eluted in a relatively clean organic solvent.
Caption: SPE Workflow for this compound.
-
Sample Pre-treatment:
-
To 200 µL of plasma in a polypropylene microcentrifuge tube, add 200 µL of methanol.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Carefully transfer the supernatant to a clean tube.
-
-
SPE Cartridge Preparation (Weak Cation Exchange, e.g., BondElut CBA):
-
Condition the cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of water. Do not allow the sorbent to go dry.
-
-
Sample Loading:
-
Load the supernatant from step 1 onto the conditioned and equilibrated SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of water.
-
Wash the cartridge with 1 mL of 50:50 (v/v) methanol-water.
-
-
Elution:
-
Elute the analyte with 1 mL of a 5% ammonium hydroxide solution in methanol into a clean collection tube.
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
Method 2: Liquid-Liquid Extraction (LLE) with Ion Pairing
This protocol utilizes the principle of ion pairing to neutralize the charge of this compound, thereby increasing its solubility in an organic solvent for efficient extraction.
-
pH Adjustment: The plasma sample is acidified to pH 3. This acidic environment ensures the stability of the analyte and optimizes the conditions for the subsequent extraction.[5]
-
Ion-Pairing Agent (Potassium Iodide): A saturated solution of potassium iodide is added. The iodide ions (I-) form a neutral ion pair with the positively charged quaternary amine of the analyte, rendering it more lipophilic.
-
Extraction Solvent (Dichloromethane): Dichloromethane is a dense, water-immiscible organic solvent that is effective for extracting the neutral ion pair.
-
Vortexing and Centrifugation: Vigorous mixing ensures intimate contact between the aqueous and organic phases, facilitating the transfer of the analyte. Centrifugation promotes clean separation of the two layers.
Caption: LLE Workflow for this compound.
-
Sample Preparation:
-
In a polypropylene tube, combine 100 µL of plasma with 50 µL of 1 M sodium phosphate buffer (pH 3.0).
-
Add the internal standard solution.
-
Add 100 µL of a saturated solution of potassium iodide.
-
-
Extraction:
-
Add 1 mL of dichloromethane to the sample mixture.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 4,000 x g for 10 minutes to separate the phases.
-
-
Collection and Final Preparation:
-
Carefully transfer the lower organic layer (dichloromethane) to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
Method 3: Protein Precipitation (PPT) with Acetonitrile
This is a rapid and straightforward method for sample cleanup, suitable for high-throughput applications where a moderate level of matrix removal is acceptable.
-
Precipitating Agent (Acetonitrile): Acetonitrile is a water-miscible organic solvent that effectively disrupts the solvation shell of proteins, causing them to denature and precipitate out of solution.[6]
-
Solvent-to-Plasma Ratio (3:1): A 3:1 ratio of acetonitrile to plasma is a commonly used and effective proportion for achieving high levels of protein precipitation.[1]
-
Incubation at Low Temperature: Incubating at -20°C enhances the precipitation process.
-
High-Speed Centrifugation: Centrifugation at high g-force (e.g., 14,000 x g) ensures the formation of a tight protein pellet, allowing for easy and clean removal of the supernatant.[6]
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Quantitative determination of rocuronium in human plasma by liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of SPME method for concomitant sample preparation of rocuronium bromide and tranexamic acid in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Amperometric Detection of Rocuronium and Its Impurities
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Introduction: The Critical Need for Purity in Neuromuscular Blocking Agents
Rocuronium bromide is a widely used, fast-acting, non-depolarizing neuromuscular blocking agent essential for modern anesthesia. It facilitates endotracheal intubation and provides skeletal muscle relaxation during surgical procedures.[1] As a quaternary aminosteroid, its efficacy and safety are paramount.[2] Pharmaceutical preparations of rocuronium bromide can contain impurities originating from the manufacturing process or degradation over time. Regulatory bodies mandate strict control over these impurities, as they can impact the drug's stability, efficacy, and potentially introduce toxicological risks. This application note provides a detailed protocol for the simultaneous determination of rocuronium and its eight known impurities using High-Performance Liquid Chromatography (HPLC) coupled with amperometric detection (ED), a highly sensitive and selective analytical technique.
The Principle of Amperometric Detection for Rocuronium Analysis
Amperometric detection is an electrochemical technique that measures the current generated by the oxidation or reduction of an analyte at an electrode surface held at a constant potential.[3] When coupled with HPLC, it offers exceptional sensitivity and selectivity for electrochemically active compounds.[3]
Rocuronium bromide, being a complex aminosteroid molecule, possesses functional groups that are susceptible to electrochemical oxidation. Although quaternary ammonium groups themselves are generally electrochemically stable, the tertiary amine functionalities within the rocuronium structure (the morpholinyl and pyrrolidinyl groups) can be oxidized at a sufficiently positive potential. The underlying principle of this application is the controlled oxidation of rocuronium and its structurally similar impurities as they elute from the HPLC column and pass through the electrochemical detector's flow cell. By applying a specific potential to the working electrode, a current is produced that is directly proportional to the concentration of the analyte, allowing for precise quantification.
A landmark study by Błażewicz et al. established a robust HPLC-ED method for this purpose, demonstrating the simultaneous separation and detection of rocuronium and eight of its impurities.[4][5] This method leverages a glassy carbon electrode set at an oxidative potential of +0.9 V, which is sufficient to induce an electrochemical response from both rocuronium and its related compounds.[4][5]
Experimental Workflow for HPLC with Amperometric Detection
The following diagram illustrates the overall workflow for the analysis of rocuronium and its impurities, from sample preparation to data acquisition.
Caption: HPLC-ED workflow for rocuronium analysis.
Rocuronium and Its Key Impurities
The structural similarities between rocuronium and its impurities are central to this analytical method. Most impurities are variations of the core steroid structure, differing by the presence or absence of acetyl or allyl groups. These slight modifications affect their retention times on the HPLC column, allowing for their separation, while the conserved electroactive moieties permit their detection.
| Impurity Name | Chemical Name | CAS Number |
| Rocuronium Bromide | 1-[(2β,3α,5α,16β,17β)-17-(Acetyloxy)-3-hydroxy-2-(4-morpholinyl)androstan-16-yl]-1-(2-propenyl)pyrrolidinium bromide | 119302-91-9 |
| Impurity A | (2β,3α,5α,16β,17β)-17-Acetoxy-3-hydroxy-2-(4-morpholinyl)-16-(1-pyrrolidinyl)androstane | 119302-24-8 |
| Impurity B | 3-Acetyl Rocuronium Bromide | 122483-73-2 |
| Impurity C | 17-Desacetyl Rocuronium Bromide | 119302-86-2 |
| Impurity D | 3-Acetyl-17-deacetyl Rocuronium Bromide | 1190105-63-5 |
| Impurity E | 2-Pyrrolidinyl Desmorpholinylrocuronium Bromide | 1190105-65-7 |
| Impurity F | 2-Pyrrolidinyl-3-acetyl Desmorpholinylrocuronium Bromide | 1190105-66-8 |
| Impurity G | (2β,3α,5α,16β,17β)-2-(4-Morpholinyl)-16-(1-pyrrolidinyl)androstane-3,17-diol | 119302-20-4 |
| Impurity H | 1,2-Dehydro-3-oxo Rocuronium Bromide | 1190105-67-9 |
Detailed Protocol: HPLC with Amperometric Detection
This protocol is adapted from the validated method described by Błażewicz, A., et al. (2007).[4][5]
Instrumentation and Materials
-
HPLC System: An isocratic HPLC system equipped with a pump, autosampler, and column oven.
-
Electrochemical Detector: A suitable amperometric detector with a thin-layer flow cell.
-
Working Electrode: Glassy Carbon Electrode.
-
Reference Electrode: Ag/AgCl.
-
Analytical Column: Hypersil 100 Silica, 5 µm, 250 mm x 4.6 mm, or equivalent.
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Tetramethylammonium hydroxide solution
-
Phosphoric acid (85%)
-
Water (HPLC grade)
-
Rocuronium Bromide Reference Standard
-
Rocuronium Impurity Reference Standards (A-H)
-
Preparation of Solutions
-
Mobile Phase:
-
Prepare a 4.53 g/L solution of tetramethylammonium hydroxide in water.
-
Adjust the pH of this solution to 7.4 using 85% phosphoric acid.
-
The final mobile phase consists of this aqueous buffer and acetonitrile in a 1:9 (v/v) ratio.
-
Filter and degas the mobile phase before use.
-
-
Standard Solutions:
-
Prepare a stock solution of Rocuronium Bromide Reference Standard in the mobile phase.
-
Prepare individual or mixed stock solutions of the impurity reference standards in the mobile phase.
-
From the stock solutions, prepare a series of calibration standards at appropriate concentrations.
-
-
Sample Solution:
-
Accurately weigh and dissolve the rocuronium bromide pharmaceutical preparation in the mobile phase to achieve a known concentration.
-
Filter the sample solution through a 0.45 µm filter before injection.
-
Chromatographic and Detection Conditions
| Parameter | Setting |
| Column | Hypersil 100 Silica, 5 µm, 250 mm x 4.6 mm |
| Mobile Phase | Acetonitrile : Tetramethylammonium hydroxide buffer (pH 7.4) (9:1, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Detector | Amperometric Detector |
| Working Electrode | Glassy Carbon |
| Reference Electrode | Ag/AgCl |
| Applied Potential | +0.9 V |
| Run Time | Approximately 10 minutes |
System Suitability and Validation
Before sample analysis, the system suitability must be verified. This includes assessing parameters such as:
-
Tailing factor: Should be within acceptable limits (typically ≤ 2).
-
Theoretical plates: To ensure column efficiency.
-
Resolution: Adequate separation between rocuronium and all impurity peaks.
-
Repeatability: Consistent responses from replicate injections of a standard solution.
The method should be validated according to ICH guidelines, including linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). The reported LOQ for rocuronium is 45 ng/mL, with impurity LOQs ranging from 25 to 750 ng/mL, highlighting the sensitivity of this method.[4][5]
Expected Results and Data Interpretation
The output from the HPLC-ED system will be a chromatogram plotting current (nA) versus time (minutes). Each peak corresponds to an electrochemically active compound that has been separated by the HPLC column.
-
Peak Identification: Peaks are identified by comparing their retention times with those of the injected reference standards.
-
Quantification: The concentration of rocuronium and each impurity is determined by comparing the peak area or height to a calibration curve generated from the reference standards.
The high selectivity of the amperometric detector at +0.9 V minimizes interference from excipients in the pharmaceutical formulation that are not electrochemically active at this potential.
Troubleshooting and Expert Insights
-
Baseline Noise: A noisy baseline can be caused by a contaminated mobile phase, a dirty flow cell, or air bubbles in the system. Ensure thorough degassing of the mobile phase and periodically clean the electrochemical cell according to the manufacturer's instructions.
-
Peak Tailing: Peak tailing for these basic compounds can occur on a silica column. The use of tetramethylammonium hydroxide in the mobile phase acts as an ion-pairing agent to improve peak shape.[4][5]
-
Electrode Fouling: Over time, the surface of the glassy carbon electrode can become fouled, leading to decreased sensitivity. Regular polishing of the electrode surface is recommended to maintain optimal performance.
-
Potential Optimization: While +0.9 V is a validated potential, it is advisable to perform a hydrodynamic voltammogram (HDV) for your specific setup. This involves injecting a standard and measuring the peak response at various potentials to determine the optimal potential that maximizes the signal-to-noise ratio.
Conclusion
The use of HPLC with amperometric detection provides a robust, sensitive, and selective method for the quality control of rocuronium bromide and its related impurities in pharmaceutical preparations. The protocol detailed in this application note, grounded in the established work of Błażewicz et al., offers a reliable framework for researchers and drug development professionals.[4][5] By understanding the principles of the separation and detection, and by adhering to a validated protocol, laboratories can ensure the quality and safety of this critical anesthetic agent.
References
-
PubChem. Rocuronium bromide. National Center for Biotechnology Information. [Link]
-
Pharmaffiliates. rocuronium bromide and its Impurities. [Link]
-
Veeprho. Rocuronium EP Impurity B | CAS 122483-73-2. [Link]
-
SynZeal. Rocuronium EP Impurity B | 122483-73-2. [Link]
-
Pharmaffiliates. CAS No : 1190105-67-9| Product Name : Rocuronium Bromide - Impurity H. [Link]
-
SynZeal. Rocuronium EP Impurity D | 1190105-63-5. [Link]
-
Błażewicz, A., Fijałek, Z., Warowna-Grześkiewicz, M., & Boruta, M. (2007). Simultaneous determination of rocuronium and its eight impurities in pharmaceutical preparation using high-performance liquid chromatography with amperometric detection. Journal of Chromatography A, 1149(1), 66–72. [Link]
-
SynZeal. Rocuronium EP Impurity A | 119302-24-8. [Link]
-
Błażewicz, A., Fijałek, Z., Warowna-Grześkiewicz, M., & Boruta, M. (2007). Simultaneous determination of rocuronium and its eight impurities in pharmaceutical preparation using high-performance liquid chromatography with amperometric detection. Semantic Scholar. [Link]
-
Pharmaffiliates. CAS No : 122483-73-2| Product Name : Rocuronium Bromide - Impurity B. [Link]
-
Pharmaffiliates. CAS No : 1190105-63-5| Product Name : Rocuronium Bromide - Impurity D. [Link]
-
Pharmaffiliates. CAS No : 119302-86-2| Product Name : Rocuronium Bromide - Impurity C. [Link]
-
SynZeal. Rocuronium EP Impurity E | 1190105-65-7. [Link]
-
Antec Scientific. Electrochemistry for Detection and Reaction in Pharmaceutical R&D. [Link]
-
GLP Pharma Standards. Rocuronium EP Impurity B | CAS No- 122483-73-2. [Link]
-
Allmpus. Rocuronium EP Impurity H / Rocuronium BP Impurity H. [Link]
-
Veeprho. Rocuronium Bromide EP Impurity D | CAS 1190105-63-5. [Link]
-
Cleanchem. Rocuronium EP Impurity G Bromide | CAS No: NA. [Link]
-
Veeprho. Rocuronium Bromide EP Impurity E | CAS 1190105-65-7. [Link]
-
Axios Research. Rocuronium Bromide EP Impurity A - CAS - 119302-24-8. [Link]
-
Analytica Chemie. Rocuronium Bromide Imp. E (EP). [Link]
- Google Patents. CN101653412B - Stable rocuronium bromide composition for injection.
-
accessdata.fda.gov. 20984 Raplon For Injection, 100mg per 5mL, 200mg per 10mL Vial Chemistry Review. [Link]
-
Veeprho. Rocuronium Bromide EP Impurity H | CAS 1190105-67-9. [Link]
-
Axios Research. Rocuronium Bromide EP Impurity H - CAS - 1190105-67-9. [Link]
-
Veeprho. Rocuronium EP Impurity G | CAS 119302-20-4. [Link]
-
Veeprho. Rocuronium Bromide EP Impurity F | CAS 1190105-66-8. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 17-Desacetyl Rocuronium
Introduction: The synthesis of aminosteroidal neuromuscular blocking agents, such as Rocuronium Bromide, is a multi-step process often plagued by challenges in yield and purity. 17-Desacetyl Rocuronium, a key metabolite and synthetic analogue of Rocuronium, presents its own unique synthetic hurdles.[1][2] Traditional synthetic routes often result in modest yields due to the formation of isomeric impurities, difficult purification steps, and inconsistent reaction outcomes.[3][4][5] This technical guide provides researchers, scientists, and drug development professionals with a dedicated support resource. It is structured as a series of troubleshooting guides and FAQs to directly address common issues encountered during the synthesis of this compound and its critical precursors, with a focus on maximizing yield and ensuring product purity.
Section 1: Understanding the Core Synthesis Pathway and Key Challenges
The synthesis of this compound originates from an androstane steroid backbone. The critical intermediate is the diol, 2β-(4-morpholinyl)-16β-(1-pyrrolidinyl)-5α-androstan-3α,17β-diol , which is also the precursor to Rocuronium Bromide itself. The primary challenges in the synthesis lie in the efficient and stereoselective introduction of the two amino functionalities and the subsequent selective manipulation of the hydroxyl groups.
The generalized pathway involves several key transformations, each with potential pitfalls affecting the overall yield.
Sources
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Rocuronium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. US20090137794A1 - Processes for the synthesis of rocuronium bromide - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Minimizing the degradation of rocuronium to 17-Desacetyl Rocuronium
Technical Support Center: Rocuronium Stability and Degradation
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for rocuronium bromide. This guide is designed to provide in-depth, practical advice for researchers, scientists, and drug development professionals who work with this aminosteroid neuromuscular blocking agent. Our focus is to equip you with the knowledge and tools necessary to minimize the degradation of rocuronium into its primary hydrolytic degradant, 17-desacetyl rocuronium, ensuring the integrity and reliability of your experimental results.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the stability and handling of rocuronium.
Q1: What is this compound and why is its formation a concern?
A1: this compound, also known as rocuronium-related impurity C, is the primary degradation product and a metabolite of rocuronium bromide.[1][2][3][4] It is formed through the hydrolysis of the acetyl group at the 17-position of the steroid nucleus.[1][2] The formation of this impurity is a critical concern for several reasons:
-
Reduced Potency: this compound has significantly less neuromuscular blocking activity than the parent compound.[2] Its presence in a sample means the effective concentration of active rocuronium is lower than intended, leading to inaccurate and unreliable experimental outcomes.
-
Regulatory Compliance: Pharmaceutical regulatory bodies require strict monitoring and control of impurities and degradation products in drug formulations.[5]
-
Data Integrity: Uncontrolled degradation introduces a significant variable into experiments, compromising the reproducibility and validity of research findings.
Q2: What are the primary environmental factors that accelerate the degradation of rocuronium?
A2: The stability of rocuronium is primarily influenced by two key factors: temperature and pH.
-
Temperature: Rocuronium is thermally unstable.[1] Elevated temperatures significantly accelerate the rate of hydrolysis. Commercial products require refrigerated storage and have a limited shelf-life at room temperature.[1][6] Studies have shown that rocuronium stored at room temperature has diminished efficacy compared to refrigerated samples, indicating degradation.[7]
-
pH: The ester linkage in rocuronium is highly susceptible to hydrolysis, a reaction that is heavily dependent on pH. The molecule is most stable in an acidic environment. Formulations are typically buffered to a pH between 2.5 and 4.2 to minimize degradation.[1][8][9] Rocuronium should not be mixed with alkaline solutions, as this will cause rapid degradation.[10]
Q3: What are the officially recommended storage conditions for rocuronium bromide?
A3: To ensure maximum stability and prevent degradation, rocuronium bromide solutions should be stored in a refrigerator at 2°C to 8°C (36°F to 46°F) .[6] It is crucial to avoid freezing the solution.[6]
Q4: For how long is rocuronium stable if I must store it at room temperature?
A4: While refrigeration is strongly recommended, rocuronium bromide can be stored at room temperature (up to 25°C/77°F) for a limited period. Upon removal from refrigeration, the solution should be used within 60 days .[6] Some manufacturers state a maximum of 12 weeks at up to 30°C.[1][7][11] Once a vial has been opened, it should be used within 30 days , even if refrigerated.[6]
Troubleshooting Guide: High Degradant Levels
This section provides a logical workflow to diagnose and resolve issues related to the excessive formation of this compound.
Problem: My analytical results (e.g., HPLC, LC-MS) show unexpectedly high levels of this compound in my sample.
Technical Deep Dive & Experimental Protocols
A deeper understanding of the degradation mechanism allows for more robust experimental design.
Mechanism of Degradation
The conversion of rocuronium to this compound is a classic example of ester hydrolysis. The ester bond at the 17-position of the steroid is the primary point of instability. This reaction is catalyzed by both acid and, more significantly, base. By maintaining a low pH, the rate of hydrolysis is substantially reduced, thereby preserving the integrity of the parent molecule.
Protocol 1: Recommended Storage and Handling of Rocuronium Bromide
This protocol ensures the stability of your primary rocuronium stock.
-
Receipt and Inspection: Upon receipt, immediately transfer the rocuronium bromide vial to a calibrated refrigerator set to maintain a temperature between 2°C and 8°C.
-
Temperature Logging: Maintain a daily temperature log for the storage unit to ensure no deviations outside the specified range.
-
Light Protection: Store the vial in its original packaging to protect it from light, as photolytic degradation can occur under forced conditions.[5]
-
Inventory Management: Use a "first-in, first-out" system. Clearly label vials with the date of receipt and the date they are first opened.
-
Handling: When withdrawing solution, use sterile needles and aseptic techniques. Promptly return the vial to the refrigerator. An opened vial should be used within 30 days.[6]
Protocol 2: Preparation of a Stabilized Rocuronium Working Solution
This protocol is for preparing diluted solutions for immediate experimental use.
-
Buffer Preparation: Prepare a sterile buffer solution (e.g., sodium acetate) and adjust the pH to be within the stable range of 3.5 to 4.0.
-
Diluent Compatibility: Use only validated, compatible diluents. These include:
-
0.9% Sodium Chloride
-
Sterile Water for Injection
-
5% Glucose in Water
-
Lactated Ringer's Solution[10]
-
-
Dilution Procedure: Allow the rocuronium stock vial to equilibrate to room temperature for a few minutes before use. Aseptically withdraw the required volume and dilute it with your pH-adjusted, compatible diluent to the final desired concentration.
-
Incompatibility Warning: Rocuronium is physically incompatible with numerous drugs and alkaline solutions.[10] Never mix rocuronium in the same syringe or infusion line with other compounds unless compatibility has been explicitly verified. Always flush intravenous lines thoroughly before and after administration.[10]
-
Use Immediately: Prepared infusion solutions should be used within 24 hours of mixing, even when stored at room temperature.[10] For maximum experimental consistency, prepare fresh working solutions daily.
Data Summary: Stability Parameters
The following table summarizes the critical stability-controlling parameters for rocuronium bromide.
| Parameter | Recommended Condition | Rationale & Consequence of Deviation |
| Storage Temperature | 2°C to 8°C (Refrigerated)[6] | Prevents thermally-driven hydrolysis. Storage at room temperature (>25°C) significantly increases the rate of degradation to this compound, reducing potency.[7] |
| pH of Solution | 2.5 to 4.2[1] | The ester bond is most stable in this acidic range. pH values above this range, especially in the alkaline region, will cause rapid hydrolytic degradation. |
| Allowable Room Temp. Exposure | Max. 60 days[6] | Allows for practical use but is a compromise. The degradation process begins to accelerate as soon as the product leaves refrigeration. |
| Post-Opening Stability | Max. 30 days[6] | Minimizes risks from repeated handling and potential microbial contamination, in addition to chemical degradation. |
| Diluted Solution Stability | Max. 24 hours[10] | Dilution can alter the carefully controlled formulation environment. Using freshly prepared solutions ensures concentration and purity are as intended for the experiment. |
References
-
Tosh, A. (n.d.). Rocuronium. StatPearls - NCBI Bookshelf. Retrieved from [Link]
-
Pittenauer, E., et al. (2015). Structural Characterization of a Degradation Product of Rocuronium Using Nanoelectrospray-High Resolution Mass Spectrometry. Journal of Mass Spectrometry, 50(7), 911-920. Retrieved from [Link]
- (2024). Aqueous, room-temperature stable rocuronium composition. Google Patents.
-
Pfizer. (n.d.). Rocuronium bromide (NDC 0409-9558-05 and 0409-9558-10) How Supplied/Storage and Handling. Pfizer Medical Information. Retrieved from [Link]
-
(n.d.). Rocuronium. U.S. Food and Drug Administration. Retrieved from [Link]
-
Kim, C. S., et al. (2007). Effect of Storage Temperature of Rocuronium on Intubating Condition and Clinical Duration after Low-dose Technique. Korean Journal of Anesthesiology, 52(4), 386-390. Retrieved from [Link]
-
Gao, L., et al. (2001). Gas chromatographic-mass spectrometric assay for rocuronium with potential for quantifying its metabolite, 17-desacetylrocuronium, in human plasma. Journal of Chromatography B: Biomedical Sciences and Applications, 752(1), 141-147. Retrieved from [Link]
- (2015). Rocuronium formulation with improved stability. Google Patents.
-
Kim, C. S., et al. (2007). Effect of Storage Temperature of Rocuronium on Intubating Condition and Clinical Duration after Low-dose Technique. Korean Journal of Anesthesiology, 52(4), 386. Retrieved from [Link]
-
Park, S. Y., et al. (2020). Effects of hyperthermia on the effective concentration of rocuronium and sugammadex-mediated reversal in isolated phrenic nerve hemidiaphragm preparations of rats. Scientific Reports, 10(1), 13352. Retrieved from [Link]
-
Gao, L., et al. (2001). Gas chromatographic-mass spectrometric assay for rocuronium with potential for quantifying its metabolite, 17-desacetylrocuronium, in human plasma. Journal of Chromatography B: Biomedical Sciences and Applications, 752(1), 141-147. Retrieved from [Link]
-
Kistner, S., et al. (2018). 3PC-026 Physicochemical stability of rocuronium bromide injection solution 10 mg/ml as bulk solution and in 10 ml ready-to-administer syringes. European Journal of Hospital Pharmacy, 25(Suppl 1), A122. Retrieved from [Link]
-
(n.d.). Development of a Scalable Process for a Key Intermediate of Rocuronium Bromide: A Neuromuscular Blocking Agent. Retrieved from [Link]
-
Kudo, K., et al. (2007). Simultaneous determination of pancuronium, vecuronium and their related compounds using LC–ESI-MS. Forensic Science International, 166(2-3), 205-210. Retrieved from [Link]
-
Kistner, S., et al. (2018). 3PC-026 Physicochemical stability of rocuronium bromide injection solution 10 mg/ml as bulk solution and in 10 ml ready-to-administer syringes. ResearchGate. Retrieved from [Link]
- (2020). Rocuronium preparation with improved stability. Google Patents.
-
(2024, November 21). Rocuronium Explained: Long-Acting Paralytic for Intubation | Medication Minute. YouTube. Retrieved from [Link]
-
(2024, February 5). Pharmacology of neuromuscular blocking drugs. Deranged Physiology. Retrieved from [Link]
-
(n.d.). Rocuronium bromide. Wikipedia. Retrieved from [Link]
-
Mathias, L. A., & Stocche, R. M. (2004). Physicochemical properties of neuromuscular blocking agents and their impact on the pharmacokinetic–pharmacodynamic relationship. British Journal of Anaesthesia, 93(4), 606-608. Retrieved from [Link]
-
Nakov, N., et al. (2011). Determination of Rocuronium bromide by hydrophilic interaction liquid chromatography (HILIC). Macedonian Pharmaceutical Bulletin, 57(1, 2), 17-24. Retrieved from [Link]
-
Kim, Y. H., & Heo, H. (2020). Factors that affect the onset of action of non-depolarizing neuromuscular blocking agents. Anesthesia and Pain Medicine, 15(1), 11-19. Retrieved from [Link]
-
(2022, December 22). Rocuronium. WikiAnesthesia. Retrieved from [Link]
-
Szenohradszky, J., et al. (1996). Time course of neuromuscular effects and pharmacokinetics of rocuronium bromide (Org 9426) during isoflurane anaesthesia in patients with and without renal failure. European Journal of Anaesthesiology, 13(4), 367-373. Retrieved from [Link]
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- 4. This compound Bromide | CymitQuimica [cymitquimica.com]
- 5. Structural characterization of a degradation product of rocuronium using nanoelectrospray-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pfizermedical.com [pfizermedical.com]
- 7. Effect of Storage Temperature of Rocuronium on Intubating Condition and Clinical Duration after Low-dose Technique (2007) | Yong Beom Kim | 1 Citations [scispace.com]
- 8. WO2015198456A1 - Rocuronium formulation with improved stability - Google Patents [patents.google.com]
- 9. US10869876B2 - Rocuronium preparation with improved stability - Google Patents [patents.google.com]
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- 11. researchgate.net [researchgate.net]
Technical Support Center: Method Refinement for the Simultaneous Determination of Rocuronium and its Impurities
Welcome to the technical support center for the analytical determination of rocuronium and its related substances. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during method development, optimization, and routine analysis. Here, we move beyond simple protocols to explain the "why" behind the "how," empowering you to make informed decisions in your laboratory.
Understanding the Analyte: Rocuronium Bromide
Rocuronium bromide is a non-depolarizing neuromuscular blocking agent with a steroidal structure.[1] Its analysis is often challenging due to its quaternary ammonium structure and lack of a strong UV chromophore, necessitating detection at low UV wavelengths (typically around 205-210 nm) or the use of more specialized detectors like mass spectrometry or electrochemical detectors.[2][3] The presence of numerous chiral centers also adds to its complexity.[4]
Frequently Asked Questions (FAQs)
Here are some of the common initial questions we receive regarding the analysis of rocuronium and its impurities.
Q1: What are the typical starting HPLC conditions for analyzing rocuronium and its impurities?
A1: A good starting point is to consult the United States Pharmacopeia (USP) or European Pharmacopoeia (Ph. Eur.) monographs for rocuronium bromide.[5][6] These official methods have been validated and are widely used. A typical reversed-phase HPLC method might use a C18 column with a mobile phase consisting of a phosphate buffer and acetonitrile. For instance, one method employs a diammonium hydrogen phosphate buffer (pH 8) and acetonitrile (50:50, v/v).[7]
Q2: Why is the detection wavelength for rocuronium typically set so low (e.g., 205-210 nm)?
A2: Rocuronium bromide lacks a significant chromophore that absorbs at higher, more specific UV wavelengths.[2] Its UV absorbance is low, and the maximum absorbance is in the lower UV range. While this allows for detection, it also makes the method susceptible to interference from other compounds that absorb at these wavelengths, such as mobile phase additives and sample matrix components.
Q3: What are the major impurities of rocuronium bromide I should be aware of?
A3: The European Pharmacopoeia lists several potential impurities, designated as impurities A, B, C, F, G, and H.[6] These can arise from the manufacturing process or degradation. Forced degradation studies have shown that rocuronium can degrade under hydrolytic (acidic and basic), oxidative, and photolytic conditions.[7][8][9] For example, under oxidative stress, a degradation product can form from the opening of the morpholine ring.[8][9]
Q4: Is a gradient or isocratic elution preferred for the separation of rocuronium and its impurities?
A4: This depends on the complexity of the sample and the number of impurities being monitored. An isocratic method can be simpler and more robust for routine quality control if it provides adequate resolution.[7] However, a gradient elution is often necessary to separate a wider range of impurities with different polarities in a reasonable timeframe, especially in method development and stability studies.
Q5: Can I use UPLC-MS/MS for the analysis of rocuronium?
A5: Absolutely. UPLC-MS/MS is a powerful technique for this application, offering higher sensitivity and selectivity compared to UV detection.[10][11] It is particularly useful for quantifying low levels of impurities or for analyzing rocuronium in complex biological matrices like plasma.[10][12]
Troubleshooting Guide: From Common Issues to Advanced Solutions
This section provides a systematic approach to troubleshooting common problems you may encounter during your experiments.
I. Peak Shape Problems
Poor peak shape can compromise the accuracy and precision of your results. The most common issues are peak tailing, fronting, and splitting.
Q: My rocuronium peak is tailing significantly. What are the likely causes and how can I fix it?
A: Peak tailing for a basic compound like rocuronium in reversed-phase HPLC is a classic problem, often related to secondary interactions with the stationary phase.
-
Causality: Rocuronium has basic nitrogen atoms that can interact with acidic silanol groups on the surface of silica-based columns. This strong, secondary interaction leads to a portion of the analyte molecules being retained longer, resulting in a tailed peak.
-
Troubleshooting Protocol:
-
Mobile Phase pH Adjustment: Ensure the mobile phase pH is appropriate. For a basic compound, a higher pH (e.g., 7-8) can suppress the ionization of silanol groups, reducing secondary interactions.[13] However, be mindful of the column's pH tolerance; many silica-based columns are not stable above pH 8.[7][13]
-
Use of an End-Capped Column: Modern, high-purity, end-capped C18 columns are designed to minimize exposed silanol groups. If you are using an older column, switching to a high-quality, end-capped column can significantly improve peak shape.
-
Mobile Phase Additives: Incorporate a competing base, such as triethylamine (TEA), into the mobile phase at a low concentration (e.g., 0.1%). The TEA will preferentially interact with the active silanol sites, masking them from the rocuronium molecules.
-
Column Temperature: Increasing the column temperature can sometimes improve peak shape by reducing the viscosity of the mobile phase and improving mass transfer kinetics.
-
Q: I am observing peak splitting for my main rocuronium peak. What should I investigate?
A: Peak splitting can be caused by several factors, from sample preparation to column issues.
-
Causality and Troubleshooting Workflow:
Caption: Troubleshooting workflow for peak splitting.
-
Sample Solvent Incompatibility: If your sample is dissolved in a solvent much stronger than your mobile phase (e.g., 100% acetonitrile), it can cause peak distortion. Try dissolving your sample in the initial mobile phase composition.
-
Column Inlet Frit Blockage or Void: A partially blocked frit or a void at the head of the column can cause the sample to be distributed unevenly, leading to split peaks.[14] Try back-flushing the column or, if the problem persists, replace the column.
-
Co-elution: The split peak might actually be two closely eluting compounds. To investigate this, try altering the mobile phase composition or gradient slope to see if you can resolve the two peaks.
-
II. Resolution and Selectivity Issues
Achieving adequate resolution between the main peak and all impurities is critical for accurate quantification.
Q: I am not getting sufficient resolution between rocuronium and a known impurity. What are the most effective ways to improve this?
A: Improving resolution requires a systematic approach that considers efficiency, selectivity, and retention.
-
The Resolution Equation: Resolution (Rs) is a function of column efficiency (N), selectivity (α), and retention factor (k). To improve resolution, you can influence one or more of these factors.
-
Strategies for Improving Resolution:
| Strategy | Action | Rationale |
| Increase Efficiency (N) | Use a column with a smaller particle size (e.g., 3 µm or sub-2 µm for UHPLC).[15] | Smaller particles lead to more theoretical plates and sharper peaks, which improves resolution. |
| Increase column length.[15] | A longer column provides more opportunities for interaction with the stationary phase, increasing efficiency. | |
| Increase Selectivity (α) | Change the organic modifier in the mobile phase (e.g., from acetonitrile to methanol).[16] | Different organic modifiers alter the interactions between the analytes and the stationary phase, changing the relative retention times. |
| Modify the mobile phase pH. | For ionizable compounds like rocuronium and its impurities, a change in pH can alter their charge state and, consequently, their retention and selectivity. | |
| Change the stationary phase (e.g., from C18 to a phenyl or cyano column). | Different stationary phases offer different retention mechanisms (e.g., π-π interactions on a phenyl column), which can significantly alter selectivity. | |
| Increase Retention (k) | Decrease the percentage of the organic solvent in the mobile phase. | Increasing the retention of the peaks (moving them to a later elution time) can sometimes provide better resolution, as long as the peaks do not become excessively broad. |
Q: My impurity peaks are very small and close to the main rocuronium peak. How can I accurately integrate them?
A: This is a common challenge in related substances analysis.
-
Methodological Approach:
-
Optimize Resolution: First, apply the strategies mentioned above to maximize the resolution between the impurity and the main peak. Even a small improvement can make integration more reliable.
-
Lower the Injection Concentration of the Main Peak: If the main peak is overloading the detector, it can cause tailing that obscures small, nearby impurity peaks. Reducing the concentration can improve the peak shape and make it easier to see the smaller peaks.
-
Use a Lower Wavelength: While operating at a low wavelength like 210 nm can be noisy, it may increase the response of some impurities relative to the main peak, making them easier to detect and integrate.
-
Employ a Mass Spectrometer: If available, an MS detector can provide the selectivity needed to distinguish and quantify the impurity, even if it is not chromatographically resolved from the main peak.
-
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and developing a stability-indicating method.[7][17]
-
Preparation of Stock Solution: Prepare a stock solution of rocuronium bromide in a suitable solvent (e.g., water or a water/acetonitrile mixture).
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 2M HCl and heat at a controlled temperature (e.g., 80°C) for a specified time. Neutralize the solution before injection.[7]
-
Base Hydrolysis: Mix the stock solution with an equal volume of 2M NaOH and keep at room temperature for a specified time. Neutralize the solution before injection.[7]
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a specified time.[7][9]
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for a specified duration.[7]
-
Thermal Degradation: Heat the solid drug substance at a high temperature (e.g., 105°C) for a set period.[7]
-
Analysis: Analyze all stressed samples, along with a control (unstressed) sample, using your developed HPLC method.
Conclusion
The successful simultaneous determination of rocuronium and its impurities is a multifaceted task that requires a deep understanding of chromatographic principles and the specific chemical properties of the analytes. This guide provides a framework for addressing common challenges, from optimizing peak shape to enhancing resolution. By adopting a systematic, cause-and-effect-based troubleshooting approach, you can refine your analytical methods to be robust, reliable, and fit for purpose.
References
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Public Assessment Report for Rocuroniumbromide Fresenius Kabi. (2009). Available at: [Link]
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Simultaneous determination of pancuronium, vecuronium and their related compounds using LC–ESI-MS. Journal of Chromatography B, 857(2), 228-234. (2007). Available at: [Link]
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Wegener, O., Harms, G., Volmer, D. A., & Hayen, H. (2015). Structural characterization of a degradation product of rocuronium using nanoelectrospray-high resolution mass spectrometry. Drug testing and analysis, 7(9), 773-779. Available at: [Link]
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Rocuronium Bromide Injection - Product Monograph. (2020). Available at: [Link]
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European Pharmacopoeia 6.0, Rocuronium bromide. (2014). Available at: [Link]
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Rocuronium Bromide - USP Monograph. (2011). Available at: [Link]
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Błażewicz, A., Fijałek, Z., Warowna-Grześkiewicz, M., & Boruta, M. (2007). Simultaneous determination of rocuronium and its eight impurities in pharmaceutical preparation using high-performance liquid chromatography with amperometric detection. Journal of chromatography A, 1150(1-2), 143-149. Available at: [Link]
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Rocuronium bromide and its Impurities - Pharmaffiliates. Available at: [Link]
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de Moraes, N. V., de Souza, G. G., & de L. G. de Souza, I. (2012). Analysis of rocuronium in human plasma by liquid chromatography-tandem mass spectrometry with application in clinical pharmacokinetics. Journal of pharmaceutical and biomedical analysis, 66, 389-394. Available at: [Link]
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Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. LCGC North America. Available at: [Link]
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Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. Available at: [Link]
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Application of ICH Guidelines for Studying the Degradation Behavior of Rocuronium Bromide Coupled with Stability-Indicating RP-LC Method. ResearchGate. (2025). Available at: [Link]
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Method development and validation of related substances in Pantoprazole Sodium by RP HPLC. Journal of Chemical and Pharmaceutical Research. (2014). Available at: [Link]
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Rocuronium Bromide CRS - EDQM. Available at: [Link]
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Determination of Rocuronium in Human Plasma by High Performance Liquid Chromatography-Tandem Mass Spectrometry and its Pharmacokinetics in Patients. Walsh Medical Media. (2012). Available at: [Link]
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Tips and Tricks of HPLC System Troubleshooting. Agilent. Available at: [Link]
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Real Solutions to Improve Your HPLC Peak Resolution. AnalyteGuru. (2023). Available at: [Link]
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Simultaneous determination of rocuronium and its eight impurities in pharmaceutical preparation using high-performance liquid chromatography with amperometric detection. ResearchGate. (2025). Available at: [Link]
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Development and Validation of Related Substances Method by HPLC for Analysis of Naproxen in Naproxen Tablet Formulations. ResearchGate. (2016). Available at: [Link]
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Related Substances method development by HPLC. YouTube. (2021). Available at: [Link]
-
Quantitative determination of rocuronium in human plasma by liquid chromatography-electrospray ionization mass spectrometry. ResearchGate. (2025). Available at: [Link]
-
Optimization Strategies in RP-HPLC. ResearchGate. Available at: [Link]
-
HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. Available at: [Link]
-
Application of ICH Guidelines for Studying the Degradation Behavior of Rocuronium Bromide Coupled with Stability-Indicating RP-LC Method. Semantic Scholar. Available at: [Link]
- Method for detecting rocuronium bromide intermediate and impurities. Google Patents. (2022).
-
An Overview to the Technique of Reverse-Phase Ultra High Performance Liquid Chromatography and Its Use in Pharmacy. IOSR Journal of Pharmacy. (2025). Available at: [Link]
-
HPLC Troubleshooting Guide. Available at: [Link]
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How To Improve Resolution In HPLC: 5 Simple Tips. PharmaGuru. (2025). Available at: [Link]
-
A Stability Demonstrating HPLC Method Development and Validation for Related Substances in Oxtriphylline using Quality by Design. Impact Factor. (2023). Available at: [Link]
-
Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube. (2024). Available at: [Link]
-
Rocuronium Bromide. PubChem. Available at: [Link]
-
Structural Characterization of a Degradation Product of Rocuronium Using Nanoelectrospray-High Resolution Mass Spectrometry. PubMed. (2015). Available at: [Link]
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Validated HPLC Method for Determining Related Substances in Compatibility Studies and Novel Extended Release Formulation for Ranolazine. Longdom Publishing. Available at: [Link]
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Rocuronium Bromide Impurity 2. Veeprho. Available at: [Link]
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Validation & Comparative
A Comparative Guide to the Cross-Validation of Analytical Techniques for 17-Desacetyl Rocuronium
In the landscape of pharmaceutical analysis, the precise and accurate quantification of impurities is paramount to ensuring the safety and efficacy of drug products. 17-Desacetyl rocuronium, a primary metabolite and degradation product of the neuromuscular blocking agent rocuronium, requires meticulous analytical oversight. This guide provides an in-depth comparison of two prevalent analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet/Photodiode Array Detection (HPLC-UV/PDA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
This document is intended for researchers, scientists, and drug development professionals, offering a technical exploration of these methodologies, supported by experimental data and protocols. The objective is to furnish a comprehensive resource that not only details the "how" but, more critically, the "why" behind the analytical choices, empowering informed decisions in method development and validation.
Introduction: The Analytical Imperative for this compound
Rocuronium bromide is a widely utilized muscle relaxant in clinical settings. Its degradation profile, which includes the formation of this compound, must be thoroughly characterized and controlled. The presence of this and other impurities can impact the drug's stability, potency, and safety. Consequently, robust analytical methods are essential for its quantification in both active pharmaceutical ingredients (APIs) and finished drug products. This guide will dissect and compare the capabilities of HPLC-UV/PDA and LC-MS/MS for this specific analytical challenge.
Analytical Techniques Under the Microscope: A Head-to-Head Comparison
The selection of an analytical technique is a critical decision driven by a multitude of factors including sensitivity, selectivity, and the specific requirements of the analysis. Here, we compare HPLC-UV/PDA and LC-MS/MS for the determination of this compound.
High-Performance Liquid Chromatography with UV/PDA Detection (HPLC-UV/PDA)
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For this compound, a reversed-phase HPLC method is typically employed. Detection by UV/PDA allows for the quantification of the analyte based on its absorption of ultraviolet light. A photodiode array detector provides the added advantage of acquiring a full UV spectrum of the eluting peak, which aids in peak identification and purity assessment.
Expertise & Experience in Method Design: The choice of a C18 column is standard for retaining the moderately polar rocuronium and its related compounds. The mobile phase composition, a mixture of an aqueous buffer and an organic solvent like acetonitrile, is optimized to achieve adequate separation between rocuronium, this compound, and other potential impurities. The pH of the aqueous phase is a critical parameter to control the ionization state of the analytes and, consequently, their retention. A wavelength of around 210 nm is often selected for detection, as it provides a good response for these compounds which lack a strong chromophore.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle: LC-MS/MS couples the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. After chromatographic separation, the analyte is ionized (typically via electrospray ionization - ESI), and the resulting ions are filtered in the first mass analyzer (Q1). These selected ions are then fragmented in a collision cell (q2), and the resulting fragment ions are analyzed in a second mass analyzer (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and allows for quantification even at very low concentrations.[1]
Expertise & Experience in Method Design: The chromatographic front-end of an LC-MS/MS system is similar to that of an HPLC-UV system. However, the mobile phase composition must be compatible with the mass spectrometer's ion source. Volatile buffers, such as ammonium formate or ammonium acetate, are preferred over non-volatile phosphate buffers. The high specificity of MS/MS detection often allows for faster chromatographic runs, as baseline separation from all other components is not as critical as with UV detection. The selection of precursor and product ion transitions in MRM is a key step in method development, ensuring that the instrument is monitoring for the specific analyte of interest.
Quantitative Data Summary: A Comparative Overview
The following table summarizes typical performance characteristics for the analysis of this compound by HPLC-UV/PDA and LC-MS/MS. These values are synthesized from various literature sources and represent what can be expected from a well-validated method.
| Validation Parameter | HPLC-UV/PDA | LC-MS/MS |
| Linearity Range | 0.1 - 10 µg/mL | 1 - 100 ng/mL |
| Limit of Detection (LOD) | ~30 ng/mL | ~0.5 ng/mL |
| Limit of Quantification (LOQ) | ~100 ng/mL | ~1 ng/mL |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Precision (%RSD) | < 2.0% | < 5.0% |
| Specificity | Good (peak purity) | Excellent (MRM) |
| Robustness | Generally high | Moderate |
Experimental Protocols: A Step-by-Step Guide
The following protocols are provided as a detailed guide for the analysis of this compound. These are intended to be starting points and may require optimization for specific laboratory conditions and instrumentation.
Stability-Indicating HPLC-UV/PDA Method
This method is designed to be stability-indicating, meaning it can resolve this compound from other degradation products and the parent compound, rocuronium bromide.
Caption: HPLC-UV/PDA workflow for this compound analysis.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.05 M Ammonium Carbonate solution
-
Mobile Phase B: Acetonitrile:Tetrahydrofuran (e.g., 90:10 v/v)[2]
-
Gradient: A time-based gradient from a higher proportion of Mobile Phase A to a higher proportion of Mobile Phase B to ensure elution of all components.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
-
Standard and Sample Preparation:
-
Diluent: A mixture of Mobile Phase A and B, such as 50:50 (v/v).
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in the diluent to prepare a stock solution. Further dilute to create a series of calibration standards.
-
Sample Solution: Accurately weigh and dissolve the rocuronium bromide drug substance or product in the diluent to achieve a target concentration.
-
-
Method Validation (in accordance with ICH Q2(R1) guidelines): [3][4]
-
Specificity: Analyze a blank (diluent), a placebo (if applicable), the this compound standard, and the rocuronium bromide sample. Ensure no interfering peaks are present at the retention time of this compound. Perform forced degradation studies (acid, base, oxidation, heat, light) on the rocuronium bromide sample to demonstrate that the method can separate the degradants.[5]
-
Linearity: Inject the calibration standards in triplicate and plot the peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.[2]
-
Accuracy: Analyze a sample of known concentration (e.g., a spiked placebo) at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate. The recovery should be within 98-102%.
-
Precision:
-
Repeatability (Intra-day): Analyze six replicate preparations of the sample solution on the same day. The relative standard deviation (%RSD) of the results should be ≤ 2.0%.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst and/or instrument. The %RSD between the two sets of results should be ≤ 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by statistical calculation from the calibration curve.
-
Robustness: Intentionally vary chromatographic parameters (e.g., pH of mobile phase, column temperature, flow rate) and assess the impact on the results. The method should remain reliable under these minor variations.
-
LC-MS/MS Method
This method offers higher sensitivity and selectivity, making it suitable for trace-level quantification.
Caption: LC-MS/MS workflow for this compound analysis.
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: C18, 2.1 x 50 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A suitable gradient to ensure separation.
-
Flow Rate: 0.3 mL/min
-
Ion Source: Electrospray Ionization (ESI) in positive ion mode
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and an appropriate internal standard (e.g., a stable isotope-labeled analog).
-
-
Standard and Sample Preparation:
-
Diluent: A mixture of water and acetonitrile.
-
Standard Solution: Prepare a stock solution of this compound and an internal standard. Create calibration standards by serial dilution.
-
Sample Solution: Prepare the sample as for the HPLC-UV method, followed by the addition of the internal standard.
-
-
Method Validation (in accordance with ICH Q2(R1) guidelines): [3][4]
-
Specificity: The high selectivity of MRM generally ensures specificity. Analyze blank and placebo samples to confirm the absence of interfering signals at the monitored transitions.
-
Linearity: Analyze the calibration standards and plot the peak area ratio (analyte/internal standard) versus concentration. The correlation coefficient (r²) should be ≥ 0.99.
-
Accuracy: Analyze spiked samples at three concentration levels. The recovery should be within 95-105%.
-
Precision:
-
Repeatability (Intra-day): Analyze six replicate preparations of the sample. The %RSD should be ≤ 5.0%.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day. The %RSD should be ≤ 5.0%.
-
-
LOD and LOQ: Determine based on signal-to-noise ratios or statistical methods.
-
Robustness: Evaluate the effect of small changes in chromatographic and mass spectrometric parameters.
-
Trustworthiness: The Foundation of Validated Methods
The protocols described above are designed as self-validating systems. Adherence to the validation parameters outlined by the International Council for Harmonisation (ICH) guideline Q2(R1) ensures the reliability of the generated data.[3][4]
-
System Suitability: Before any sample analysis, a system suitability test must be performed. This involves injecting a standard solution to verify that the chromatographic system is performing adequately. Key parameters include retention time, peak area repeatability, theoretical plates, and tailing factor. These checks confirm that the system is fit for its intended use on a given day.
-
Forced Degradation Studies: For the HPLC-UV/PDA method, forced degradation studies are crucial to establishing its stability-indicating nature.[5] By demonstrating that the method can separate the main peak from degradation products, we build confidence in its ability to accurately quantify the analyte in the presence of potential impurities.
-
Internal Standard (for LC-MS/MS): The use of an internal standard in the LC-MS/MS method compensates for variations in sample preparation and instrument response, thereby enhancing the accuracy and precision of the results.
Conclusion: Selecting the Right Tool for the Job
Both HPLC-UV/PDA and LC-MS/MS are powerful techniques for the analysis of this compound.
-
HPLC-UV/PDA is a robust, reliable, and cost-effective method that is well-suited for routine quality control applications where the concentration of the impurity is expected to be within the validated range. Its simplicity and the widespread availability of the instrumentation make it an attractive choice for many laboratories.
-
LC-MS/MS offers unparalleled sensitivity and selectivity.[6] It is the method of choice for trace-level quantification, such as in the analysis of biological matrices or when very low impurity thresholds must be met. While the initial instrument cost and complexity are higher, the specificity of the technique can lead to faster analysis times and a higher degree of confidence in the results.
Ultimately, the choice between these two techniques will depend on the specific analytical requirements, including the expected concentration of this compound, the complexity of the sample matrix, and the regulatory expectations. This guide provides the foundational knowledge and practical protocols to make an informed decision and to develop and validate a robust analytical method for this critical impurity.
References
- Cho, H., Park, M., Kim, S. C., Hong, R., Moon, D., & Ahn, S. (2013). Analysis of rocuronium in human whole blood and tissues using liquid chromatography-tandem mass spectrometry.
-
European Medicines Agency. (2006). ICH Topic Q2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
- Nathi, R., Sunkara, N., Anitha, G. M. R., Varanasi, N., Niharika, A., & Pushpa, P. T. (2021). The Analytical Method Development and Validation of Rocuronium Injection Residue Swabs using RP-HPLC. Research Journal of Pharmacy and Technology, 14(9), 4783-4788.
- Patel, K., Patel, J., & Patel, M. (2010). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis, 2(3), 57-64.
- Patents. (2022). CN114088842A - Method for detecting rocuronium bromide intermediate and impurities. Google Patents.
-
ResearchGate. (2021). Application of ICH Guidelines for Studying the Degradation Behavior of Rocuronium Bromide Coupled with Stability-Indicating RP-LC Method. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of LC-MS/MS, GC-MS, and HPLC-DAD GUS procedures for the.... Retrieved from [Link]
-
U.S. Food and Drug Administration. (1996). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
- USP. (2009). Rocuronium Bromide. USP-NF.
- Blazewich, A., Fijalek, Z., Warowna-Grzeskiewicz, M., & Boruta, M. (2007). Simultaneous determination of rocuronium and its eight impurities in pharmaceutical preparation using high-performance liquid chromatography with amperometric detection.
- Nakov, N., Petkovska, R., Ugrinova, L., Trajkovic-Jolevska, S., & Dimitrovska, A. (2011). Determination of Rocuronium bromide by hydrophilic interaction liquid chromatography (HILIC). Macedonian pharmaceutical bulletin, 57(1, 2), 17-24.
- El Houssini, O. M., Abd El-Rahman, M. K., Fahem, D. K., & Zaazaa, H. E. (2021).
Sources
In vivo comparison of 17-Desacetyl Rocuronium with other rocuronium impurities
An In-Depth Guide to the In Vivo Pharmacology of Rocuronium and its Primary Metabolite, 17-Desacetyl Rocuronium
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the in vivo pharmacological properties of the neuromuscular blocking agent rocuronium bromide and its principal impurity and metabolite, this compound. In the landscape of pharmaceutical development, a thorough understanding of a drug's impurity profile is paramount to ensuring its safety and efficacy. This document synthesizes available preclinical data, offers insights into the regulatory framework governing impurities, and presents a comprehensive, field-proven protocol for conducting comparative in vivo studies.
Introduction: Rocuronium and the Imperative of Purity
Rocuronium bromide is an intermediate-acting, non-depolarizing neuromuscular blocking agent widely used in clinical anesthesia.[1] Its primary function is to provide skeletal muscle relaxation by competitively antagonizing acetylcholine at the nicotinic receptors on the motor endplate.[2] The molecular structure of rocuronium, an aminosteroid, is designed for a rapid onset of action and a predictable duration of effect.[3]
However, like any synthesized pharmaceutical product, rocuronium formulations are not perfectly homogenous. They contain the active pharmaceutical ingredient (API) and a profile of related substances, or impurities, that arise during synthesis and degradation.[2] The most significant of these is this compound, which is both a degradation product formed via hydrolysis and the primary metabolite of rocuronium observed in vivo.[4][5] Regulatory bodies mandate strict control over these impurities, as they have the potential to affect the drug's potency, safety, and stability.
Comparative In Vivo Pharmacology: Rocuronium vs. This compound
Neuromuscular Blocking Potency
The most critical pharmacological parameter for a neuromuscular blocking agent is its potency. Preclinical research has established that the deacetylation of rocuronium at the 17-position significantly reduces its activity. In studies conducted in cats, this compound was found to have approximately 1/20th, or 5%, of the neuromuscular blocking potency of the parent rocuronium molecule.[4][5][6] This substantial decrease in potency means that at the levels it typically presents as an impurity or forms as a metabolite, its contribution to the overall neuromuscular blockade is minimal.
Cardiovascular Safety Profile
Rocuronium itself is known for its excellent cardiovascular stability, with minimal impact on heart rate or blood pressure at standard clinical doses.[1][7] This is a crucial safety feature, particularly in critically ill or hemodynamically unstable patients. Preclinical safety assessments of this compound support a similarly benign profile. In a study involving anesthetized cats, the administration of repeated sub-doses of 17-desacetyl-rocuronium (five doses of 0.72 mg/kg) did not produce any significant clinical findings, including adverse cardiovascular events.[8]
Data Summary
The following table summarizes the key comparative pharmacological data between rocuronium and its primary impurity.
| Parameter | Rocuronium Bromide | This compound |
| Neuromuscular Potency | Standard Potency (Reference) | Approx. 5% of Rocuronium's potency (in cats)[4][5][6] |
| Primary Mechanism | Competitive Antagonist at Nicotinic ACh Receptors[2] | Assumed to be the same, but with significantly lower affinity |
| Cardiovascular Effects | Minimal hemodynamic effects at clinical doses[1][7] | No significant clinical or cardiovascular findings observed in cat studies at relevant doses[8] |
| Regulatory Status | Active Pharmaceutical Ingredient (API) | Primary Metabolite and Degradation Impurity[4][5] |
The Status of Other Impurities: A Regulatory and Scientific Perspective
Searches of scientific literature do not yield public in vivo pharmacological data for other known process impurities of rocuronium, such as Impurity A or Impurity F.[][10][11] This absence of data is not an oversight but rather a consequence of rigorous regulatory control during the drug manufacturing process.
The International Council for Harmonisation (ICH) provides guidelines (specifically ICH Q3A/B) that set thresholds for the reporting, identification, and toxicological qualification of impurities.[12][13]
-
Reporting Threshold: The level above which an impurity must be reported in a drug substance specification.
-
Identification Threshold: The level above which the structure of an impurity must be confirmed.
-
Qualification Threshold: The level above which an impurity's biological safety must be established.
An impurity is considered qualified if it has been assessed in toxicology studies, was present in clinical trial batches, or is a significant metabolite in animals or humans.[13] For most impurities, manufacturers ensure that their levels in the final product are maintained well below the qualification threshold. By doing so, the need for extensive in vivo pharmacological and toxicological characterization of each minor impurity is obviated, as their concentration is too low to pose a significant risk to patient safety. This principle explains the lack of published in vivo data for most named rocuronium impurities.
A Standardized Protocol for the In Vivo Assessment of Neuromuscular Blocking Agents in a Rat Model
For researchers aiming to conduct their own comparative studies, the following protocol outlines a robust and validated method for assessing the in vivo potency and duration of action of neuromuscular blocking agents in a rat model. This protocol is synthesized from established methodologies in the field.
Experimental Rationale
The anesthetized rat model, with direct stimulation of a peripheral motor nerve (e.g., the sciatic nerve) and measurement of the corresponding muscle twitch response (e.g., of the tibialis anterior), is a standard for quantifying the pharmacodynamics of neuromuscular blockers. The use of Train-of-Four (TOF) stimulation allows for a nuanced assessment of the degree of block.
Visualization of the Experimental Workflow
Caption: Workflow for In Vivo Assessment of Neuromuscular Blockers.
Step-by-Step Methodology
-
Animal Preparation:
-
Anesthetize an adult Sprague-Dawley rat (250-350g) using an appropriate anesthetic (e.g., isoflurane or urethane i.p.). The choice of anesthetic is critical, as volatile agents can potentiate neuromuscular blockade.[4]
-
Perform a tracheotomy and mechanically ventilate the animal to maintain normal blood gas levels.
-
Cannulate the femoral vein for intravenous drug administration and the femoral or carotid artery for continuous blood pressure monitoring and blood sampling.
-
Maintain core body temperature at 37°C using a heating pad and rectal probe.
-
-
Neuromuscular Function Monitoring:
-
Position the rat in a supine or lateral position and securely fix the hind limb.
-
Make an incision to expose the sciatic nerve in the thigh.
-
Isolate the tendon of the tibialis anterior muscle and attach it to a force-displacement transducer via a suture.
-
Place stimulating electrodes (e.g., silver hook electrodes) on the distal part of the sciatic nerve.
-
The entire preparation should be kept moist with warm saline.
-
-
Data Acquisition:
-
Set the nerve stimulator to deliver a Train-of-Four (TOF) stimulus pattern: four supramaximal pulses at a frequency of 2 Hz, with the entire train repeated every 15 seconds.
-
Determine the supramaximal stimulus intensity by gradually increasing the current until a plateau in the twitch response is observed; use a current 10-20% above this level.
-
Record a stable baseline twitch tension for at least 15-20 minutes before drug administration.
-
Simultaneously record the arterial blood pressure and heart rate.
-
-
Drug Administration and Potency Determination (ED50):
-
Prepare sterile solutions of rocuronium, this compound, and any other test articles in saline.
-
Administer the compounds intravenously in a cumulative, dose-escalating manner. Start with a low dose expected to produce a small (~10-20%) reduction in twitch height.
-
Allow the effect of each dose to reach a steady state before administering the next, higher dose.
-
Continue until a >95% depression of the first twitch (T1) of the TOF is achieved.
-
Record all twitch responses (T1-T4) and cardiovascular parameters continuously.
-
-
Data Analysis:
-
For each dose, calculate the percentage depression of the T1 twitch height relative to the pre-drug baseline.
-
Construct a dose-response curve by plotting the percentage of T1 depression against the log of the cumulative dose.
-
Use non-linear regression analysis to fit the data to a sigmoidal curve and calculate the ED50 (the dose required to produce a 50% depression of T1). The ED50 is considered a more robust measure of potency than the ED95.
-
From separate single-dose experiments (e.g., using a dose of 2x ED95), key time-course parameters can be determined:
-
Onset Time: Time from injection to maximum T1 depression.
-
Clinical Duration (Dur25): Time from injection until T1 recovers to 25% of baseline.
-
Recovery Index: Time for T1 to recover from 25% to 75% of baseline.
-
-
Mechanism of Action Visualization
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A Comparative Guide to the Bioanalytical Quantification of 17-Desacetyl Rocuronium: Linearity and Range in Focus
For researchers, scientists, and drug development professionals engaged in pharmacokinetic and metabolic studies of rocuronium, the accurate quantification of its primary metabolite, 17-desacetyl rocuronium, is of paramount importance. This guide provides an in-depth technical comparison of the linearity and quantification ranges for this compound, juxtaposed with its parent compound, rocuronium. We will delve into the established analytical methodologies, offering supporting data and explaining the rationale behind experimental choices to ensure scientific rigor and trustworthiness in your bioanalytical workflows.
Introduction: The Significance of Quantifying this compound
Rocuronium is a widely utilized neuromuscular blocking agent, and its metabolism primarily occurs in the liver, leading to the formation of this compound.[1] This metabolite exhibits significantly less neuromuscular blocking activity than the parent drug. The precise measurement of both rocuronium and this compound is crucial for a comprehensive understanding of the drug's pharmacokinetic profile, its metabolic fate, and for assessing patient safety. This guide will focus on the critical validation parameters of linearity and range of quantification, which are fundamental to establishing a reliable bioanalytical method.
Comparative Analysis of Analytical Methodologies
The quantification of rocuronium and its metabolites in biological matrices is predominantly achieved through chromatographic techniques coupled with mass spectrometry.[2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard due to its high sensitivity and selectivity, allowing for the simultaneous determination of the parent drug and its metabolites.[1] Gas chromatography-mass spectrometry (GC-MS) has also been employed, though it often requires more extensive sample derivatization.
Data Presentation: Linearity and Range of Quantification
The following table summarizes the linearity and quantification range for this compound and rocuronium from various published analytical methods. This comparative data highlights the achievable analytical performance for both analytes.
| Analyte | Analytical Method | Linearity Range | LLOQ | ULOQ | Reference |
| This compound | HPLC | 10 - 25,000 ng/mL | 10 ng/mL | 25,000 ng/mL | [3] |
| Rocuronium | Portable MS | 50 - 10,000 ng/mL | 50 ng/mL | 10,000 ng/mL | [4] |
| Rocuronium | LC-MS/MS | 4 - 500 ng/mL | 4 ng/mL | 500 ng/mL | [5] |
| Rocuronium | LC-ESI-MS | 25 - 2,000 ng/mL | 25 ng/mL | 2,000 ng/mL | [6] |
| Rocuronium | GC-MS | Not specified | 26 ng/mL | Not specified |
LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification
Experimental Protocol: LC-MS/MS Quantification of this compound and Rocuronium in Human Plasma
This section provides a detailed, step-by-step methodology for the simultaneous quantification of this compound and rocuronium in human plasma using LC-MS/MS. The protocol is designed to be a self-validating system, grounded in the principles outlined by regulatory bodies such as the FDA and EMA.[7]
Rationale for Method Selection
LC-MS/MS is the chosen methodology due to its superior sensitivity, specificity, and high-throughput capabilities, which are essential for clinical and preclinical studies. The use of a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode allows for the highly selective detection of the target analytes, minimizing interference from the complex biological matrix.
Materials and Reagents
-
Reference standards for this compound and rocuronium bromide
-
Stable isotope-labeled internal standard (e.g., d3-rocuronium)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (reagent grade)
-
Human plasma (drug-free)
Sample Preparation: Protein Precipitation
The causality behind this choice lies in its simplicity, speed, and effectiveness in removing the majority of plasma proteins, which can interfere with the analysis and damage the analytical column.
-
Spiking: To 100 µL of human plasma, add the internal standard solution. For calibration standards and quality control samples, add the appropriate concentrations of this compound and rocuronium.
-
Precipitation: Add 300 µL of acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following conditions are a starting point and should be optimized for the specific instrumentation used.
-
HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.
-
Analytical Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A gradient program should be developed to ensure adequate separation of the analytes from matrix components.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound, rocuronium, and the internal standard must be determined and optimized.
Method Validation
The bioanalytical method must be validated according to regulatory guidelines.[7] Key validation parameters include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analytes in the presence of other components in the sample.
-
Linearity and Range: The concentration range over which the assay is accurate and precise. A minimum of five concentration levels should be used to establish the calibration curve.
-
Accuracy and Precision: The closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision). These should be assessed at the LLOQ, low, medium, and high QC levels, with acceptance criteria typically within ±15% (±20% for LLOQ).[7]
-
Matrix Effect: The effect of the biological matrix on the ionization of the analytes.
-
Stability: The stability of the analytes in the biological matrix under different storage and processing conditions.
Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for the quantification of this compound.
Logical Relationship of Bioanalytical Method Validation
Caption: Relationship between validation parameters and trustworthy data.
Conclusion
The robust and validated quantification of this compound is indispensable for a thorough characterization of rocuronium's pharmacology. This guide has provided a comparative overview of the linearity and quantification ranges for both the metabolite and its parent compound, highlighting the capabilities of modern analytical techniques. The detailed LC-MS/MS protocol, grounded in established regulatory principles, offers a reliable framework for researchers to develop and validate their own bioanalytical methods. By adhering to these principles of scientific integrity, researchers can ensure the generation of high-quality, defensible data in their drug development endeavors.
References
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Farenc, C., Enjalbal, C., Sanchez, P., Bressolle, F., & Aubagnac, J. L. (2001). Quantitative determination of rocuronium in human plasma by liquid chromatography-electrospray ionization mass spectrometry. Journal of Chromatography A, 914(1-2), 135-142. [Link]
- Nakov, N., Petkovska, R., Ugrinova, L., Trajkovic-Jolevska, S., & Dimitrovska, A. (2011). Determination of Rocuronium bromide by hydrophilic interaction liquid chromatography (HILIC). Macedonian Pharmaceutical Bulletin, 57(1, 2), 17-24.
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Aziz, T. (2020). Sensitive Quantification of Drug Metabolites Using LC-MS. Technology Networks. [Link]
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Li, X., Chang, P., Liu, X., Gong, D., & Zhang, W. (2022). Rapid quantification and PK-PD modeling of rocuronium bromide in beagles using portable mass spectrometer. Frontiers in Veterinary Science, 9, 978508. [Link]
- de Souza, D. C., de Oliveira, C. L., & de Moraes, N. V. (2012). Analysis of rocuronium in human plasma by liquid chromatography-tandem mass spectrometry with application in clinical pharmacokinetics. Journal of pharmaceutical and biomedical analysis, 66, 363-8.
- Sethi, P. (2014). Bioanalytical method validation: An updated review. Journal of Pharmaceutical and Toxicological Methods, 70(1), 1-13.
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- Nakov, N., Petkovska, R., Ugrinova, L., Trajkovic-Jolevska, S., & Dimitrovska, A. (2011). OPTIMIZATION OF HILIC METHOD FOR SIMULTANEOUS DETERMINATION OF ROCURONIUM AND 17-DESACETYLROCURONIUM IN INJECTION USING MULTIVARIATE EXPERIMENTAL DESIGN APPROACH. Request PDF.
- Cho, H. E., Park, M. J., Kim, S. C., Hong, R. S., Moon, D. C., & Ahn, S. Y. (2013). Analysis of rocuronium in human whole blood and tissues using liquid chromatography-tandem mass spectrometry.
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
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The Attenuated Potency of 17-desacetyl-rocuronium: A Comparative Analysis of a Neuromuscular Blocking Agent and its Metabolite
In the field of anesthesiology and critical care, the precise modulation of neuromuscular blockade is paramount for patient safety and optimal surgical conditions. Rocuronium, a widely utilized aminosteroid neuromuscular blocking agent, is valued for its rapid onset and intermediate duration of action.[1][2] The biotransformation of rocuronium primarily occurs in the liver, leading to the formation of metabolites, with 17-desacetyl-rocuronium being a notable product.[3][4] A critical aspect of the pharmacological profile of any drug metabolite is its potential to exert physiological effects. This guide provides a comprehensive comparison of the neuromuscular blocking potency of rocuronium and its metabolite, 17-desacetyl-rocuronium, supported by experimental evidence, to elucidate why the latter possesses significantly diminished activity.
Executive Summary: A Tale of Two Molecules
Experimental evidence confirms that 17-desacetyl-rocuronium exhibits a substantially lower neuromuscular blocking potency than its parent compound, rocuronium. Specifically, studies have indicated that 17-desacetyl-rocuronium has approximately one-twentieth, or 5%, of the neuromuscular blocking potency of rocuronium.[5] This significant reduction in activity is a key factor in the predictable and manageable pharmacological profile of rocuronium, as the contribution of its metabolite to the overall neuromuscular blockade is minimal.
Understanding the Mechanism of Action: A Competitive Relationship
Both rocuronium and its metabolite, 17-desacetyl-rocuronium, are non-depolarizing neuromuscular blocking agents.[2] Their mechanism of action involves competitive antagonism of nicotinic acetylcholine receptors (nAChRs) at the motor end-plate of the neuromuscular junction.[1][6] Under normal physiological conditions, the binding of the neurotransmitter acetylcholine (ACh) to these receptors triggers muscle contraction. Rocuronium, by binding to these same receptors without activating them, prevents ACh from binding, thereby inducing muscle relaxation.[1] The potency of a neuromuscular blocking agent is intrinsically linked to its affinity for the nAChR.
Caption: Competitive antagonism at the nicotinic acetylcholine receptor.
Comparative Potency: A Quantitative Perspective
The potency of a neuromuscular blocking agent is typically quantified by its Effective Dose (ED), with ED50 representing the dose required to produce a 50% reduction in muscle twitch height. A lower ED50 value indicates a higher potency. The following table summarizes the comparative potency of rocuronium and 17-desacetyl-rocuronium.
| Compound | Relative Potency (vs. Rocuronium) | Supporting Evidence |
| Rocuronium | 1 | Parent Compound |
| 17-desacetyl-rocuronium | ~ 1/20 (or 5%) | In vivo studies in cats[5] |
This stark difference in potency is attributed to structural modifications in the metabolite that reduce its binding affinity for the nicotinic acetylcholine receptor. The deacetylation at the 17-position of the steroid nucleus in rocuronium to form 17-desacetyl-rocuronium is the key structural change responsible for this diminished activity.
Experimental Determination of Neuromuscular Blocking Potency
The assessment of neuromuscular blocking potency relies on robust and reproducible experimental models. Both in vivo and in vitro methods are employed to construct dose-response curves and calculate key parameters like ED50.
In Vivo Assessment in Animal Models
A common preclinical model for evaluating neuromuscular blocking agents is the anesthetized cat or dog.[1] The following protocol outlines a general approach for determining potency in vivo.
Experimental Protocol: In Vivo Potency Assessment
-
Animal Preparation: Anesthetize the animal (e.g., with a combination of injectable and inhalational anesthetics) and ensure adequate ventilation.
-
Nerve Stimulation: Isolate a peripheral nerve, such as the ulnar or sciatic nerve, and place stimulating electrodes.
-
Muscle Response Measurement: Attach a force-displacement transducer to the corresponding muscle (e.g., adductor pollicis or tibialis anterior) to measure the evoked twitch response.
-
Baseline Establishment: Deliver supramaximal electrical stimuli (e.g., train-of-four stimulation at 2 Hz every 15 seconds) to establish a stable baseline twitch height.
-
Drug Administration: Administer incremental intravenous doses of the neuromuscular blocking agent (rocuronium or 17-desacetyl-rocuronium).
-
Data Acquisition: Record the depression of the twitch height following each dose.
-
Dose-Response Curve Construction: Plot the percentage of twitch depression against the logarithm of the administered dose.
-
Potency Calculation: Use statistical methods, such as probit analysis or nonlinear regression, to calculate the ED50 from the dose-response curve.[7]
Causality in Experimental Design: The use of a peripheral nerve-muscle preparation allows for the direct assessment of the drug's effect at the neuromuscular junction, minimizing confounding central nervous system effects. Supramaximal stimulation ensures that all nerve fibers are activated, providing a consistent and reproducible muscle response.
Caption: Workflow for in vivo determination of neuromuscular blocking potency.
In Vitro Assessment: The Phrenic Nerve-Hemidiaphragm Preparation
The isolated phrenic nerve-hemidiaphragm preparation is a classic in vitro model that allows for the study of neuromuscular transmission in a controlled environment, free from systemic physiological variables.
Experimental Protocol: Phrenic Nerve-Hemidiaphragm Preparation
-
Tissue Dissection: Euthanize a small rodent (typically a rat or mouse) and carefully dissect the phrenic nerve and the attached hemidiaphragm.
-
Organ Bath Setup: Mount the hemidiaphragm in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at a constant temperature (e.g., 37°C) and aerated with a gas mixture (e.g., 95% O2, 5% CO2).
-
Nerve Stimulation and Recording: Place the phrenic nerve in a stimulating electrode and attach the diaphragm to a force transducer to record isometric contractions.
-
Equilibration: Allow the preparation to equilibrate and establish a stable baseline of nerve-evoked muscle twitches.
-
Compound Addition: Add cumulative concentrations of rocuronium or 17-desacetyl-rocuronium to the organ bath.
-
Data Analysis: Measure the reduction in twitch height at each concentration and construct a concentration-response curve to determine the IC50 (the concentration required to produce 50% inhibition of the twitch response).
Self-Validating System: The isolated nature of this preparation allows for precise control over the drug concentration at the neuromuscular junction. The stability of the preparation over several hours enables the generation of complete concentration-response curves from a single tissue sample, ensuring internal consistency of the data.
Conclusion: Structure Dictates Function
The substantial difference in neuromuscular blocking potency between rocuronium and its metabolite, 17-desacetyl-rocuronium, underscores the critical role of molecular structure in determining pharmacological activity. The deacetylation at the 17-position significantly diminishes the molecule's affinity for the nicotinic acetylcholine receptor, resulting in a clinically insignificant contribution of the metabolite to the overall neuromuscular blockade. This detailed comparison, supported by established experimental methodologies, provides drug development professionals and researchers with a clear understanding of the structure-activity relationship and the favorable pharmacokinetic profile of rocuronium.
References
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Auer, U. (2006). A Clinical Study of the Effects of Rocuronium in Isoflurane-Anaesthetized Cats. Journal of Veterinary Medicine Series A, 53(1), 29-33. Available at: [Link]
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PubChem. (n.d.). Rocuronium. National Center for Biotechnology Information. Retrieved from [Link]
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Shroff, K. C., & Varghese, C. (2024). Rocuronium. In StatPearls. StatPearls Publishing. Available at: [Link]
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Frost, J., Jones, A. W., & Kugelberg, F. C. (2023). Findings of the neuromuscular blocking agent rocuronium in blood from deceased subjects several months after exposure: A report of two cases. Forensic Science International, 345, 111617. Available at: [Link]
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McCarthy, G. J., Mirakhur, R. K., & Maddineni, V. R. (2005). Pharmacokinetics and pharmacodynamics of rocuronium in patients with and without renal failure. European Journal of Anaesthesiology, 22(5), 345–351. Available at: [Link]
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MSD Veterinary Manual. (n.d.). Neuromuscular Blocking Agents for Animals. Retrieved from [Link]
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Naguib, M., Samarkandi, A. H., Riad, W., & Al-Ghamdi, A. (1995). Comparative potency of steroidal neuromuscular blocking drugs and isobolographic analysis of the interaction between rocuronium and other aminosteroids. British Journal of Anaesthesia, 75(1), 37–42. Available at: [Link]
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Plath, D. P., & Hunter, J. M. (1999). Clinical pharmacokinetics of the newer neuromuscular blocking drugs. Clinical Pharmacokinetics, 36(3), 169–187. Available at: [Link]
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Kopman, A. F., & Eikermann, M. (2010). Determining the potency of neuromuscular blockers: are traditional methods flawed?. British Journal of Anaesthesia, 105(1), 69–75. Available at: [Link]
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Khuenl-Brady, K., Castagnoli, K. P., Canfell, P. C., Caldwell, J. E., Agoston, S., & Miller, R. D. (1990). The neuromuscular blocking effects and pharmacokinetics of ORG 9426 and ORG 9616 in the cat. Anesthesiology, 72(4), 669–674. Available at: [Link]
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Vianna, P. T. G., et al. (2023). Dose–Response Evaluation of Sugammadex for Reversal of Deep Rocuronium-Induced Neuromuscular Block in Cats. Animals, 13(21), 3331. Available at: [Link]
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Kim, Y. B., et al. (2023). ED50 and ED95 of rocuronium during alfaxalone anesthesia in dogs. Veterinary Anaesthesia and Analgesia, 50(3), 204-210. Available at: [Link]
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Redai, I., et al. (2023). A Clinical Study of the Effects of Rocuronium in Isoflurane-Anaesthetized Cats. Journal of Feline Medicine and Surgery, 25(1), e1-e7. Available at: [Link]
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Dr. Oracle. (2023). What is the clearance method of Rocuronium (rocuronium bromide)?. Retrieved from [Link]
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Oda, Y., et al. (2023). Allosteric inhibition of muscle-type nicotinic acetylcholine receptors by a neuromuscular blocking agent pancuronium. PLOS ONE, 18(10), e0292833. Available at: [Link]
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Sparr, H. J., et al. (1997). Pharmacodynamics and pharmacokinetics of rocuronium in intensive care patients. British Journal of Anaesthesia, 78(3), 267-273. Available at: [Link]
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Vianna, P. T. G., et al. (2013). Use of neuromuscular blockade with rocuronium bromide for intubation in cats. Journal of Feline Medicine and Surgery, 15(11), 979-984. Available at: [Link]
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Wierda, J. M., et al. (1997). Rocuronium potency and recovery characteristics during steady-state desflurane, sevoflurane, isoflurane or propofol anaesthesia. British Journal of Anaesthesia, 78(5), 573-577. Available at: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 17-Desacetyl Rocuronium
As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety and environmental stewardship. The handling of potent neuromuscular blocking agents and their metabolites, such as 17-Desacetyl Rocuronium, demands rigorous adherence to established protocols, not only during experimentation but critically, through to their final disposal. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, grounded in regulatory standards and best laboratory practices.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
This compound is the principal metabolite of the neuromuscular blocking agent Rocuronium Bromide.[1][2] While its neuromuscular blocking potency is approximately one-twentieth that of the parent compound, it is crucial to handle it with the appropriate precautions due to its inherent toxicity.[1] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear mandate for its cautious handling.
According to aggregated data from the European Chemicals Agency (ECHA) C&L Inventory, this compound presents significant acute toxicity hazards.[3] A Safety Data Sheet (SDS) for the parent compound, Rocuronium Bromide, further classifies it as toxic if swallowed, fatal if inhaled, and harmful in contact with skin, underscoring the critical need for stringent containment and disposal procedures.[4]
| Hazard Class | GHS Hazard Code | Signal Word | Precautionary Statement |
| Acute Toxicity, Oral | H301 | Danger | Toxic if swallowed.[4] |
| Acute Toxicity, Dermal | H312 | Warning | Harmful in contact with skin.[4] |
| Acute Toxicity, Inhalation | H330 | Danger | Fatal if inhaled.[3][4] |
| Reproductive Toxicity | H361 | Warning | Suspected of damaging fertility or the unborn child.[4] |
These classifications are not merely administrative; they are the scientific basis for every procedural step that follows. Dermal, oral, or inhalation exposure can lead to severe health consequences. Therefore, the primary goal of our disposal protocol is to eliminate any potential for unintended exposure to laboratory personnel and prevent environmental release.
Regulatory Framework: Adhering to National Standards
The disposal of pharmaceutical waste in a laboratory setting is governed by several regulatory bodies. In the United States, the primary authorities are the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
-
Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management of hazardous waste. In 2019, the EPA finalized new management standards for hazardous waste pharmaceuticals, outlined in Subpart P of 40 CFR part 266.[5] A key provision of this rule is the strict prohibition on sewering (i.e., flushing down the drain) of hazardous waste pharmaceuticals, which is in effect in all states.[6][7]
-
Occupational Safety and Health Administration (OSHA): OSHA's standard on Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450) requires laboratories to have a Chemical Hygiene Plan that outlines procedures for safe handling and disposal of hazardous materials.[8]
Compliance with these regulations is mandatory. The procedures outlined below are designed to meet and exceed these standards, ensuring a self-validating system of safety and compliance.
Core Disposal Protocol: A Step-by-Step Guide
This protocol is divided into three common scenarios encountered in a research setting: disposal of the pure compound, disposal of contaminated labware, and management of spills.
Personal Protective Equipment (PPE)
Before beginning any disposal procedure, the following minimum PPE must be worn. The causality is clear: to prevent dermal, ocular, and respiratory exposure to a potent compound.
-
Gloves: Two pairs of chemotherapy-rated, powder-free nitrile gloves.
-
Eye Protection: Chemical splash goggles or a full-face shield.
-
Lab Coat: A disposable, fluid-resistant gown or a dedicated lab coat that is regularly decontaminated.
-
Respiratory Protection: For handling the pure, solid compound outside of a certified chemical fume hood, a NIOSH-certified respirator is required.
Disposal of Unused or Expired this compound (Solid/Pure Compound)
Unused or expired pure compounds are considered hazardous waste and must be disposed of accordingly. They cannot be placed in regular trash or washed down the drain.[6][9]
Methodology:
-
Work Area Preparation: Conduct all handling within a certified chemical fume hood to control potential aerosolization.
-
Container Labeling: Obtain a designated hazardous waste container, typically a black RCRA-approved container for pharmaceutical waste.[10] Ensure it is clearly labeled with "Hazardous Waste Pharmaceuticals."[11]
-
Transfer: Carefully transfer the solid this compound from its original container into the designated hazardous waste container.
-
Decontamination of Original Container: The original, now-empty container must be triple-rinsed.
-
Rinse the container three times with a suitable solvent (e.g., 70% ethanol).
-
Collect all rinsate as hazardous waste and pour it into the hazardous waste container.
-
After triple-rinsing, deface the label on the original container to prevent misuse and dispose of it in the regular laboratory glass waste.[12]
-
-
Final Sealing and Storage: Securely seal the hazardous waste container. Store it in a designated satellite accumulation area until it is collected by your institution's certified hazardous waste management vendor.
Disposal of Contaminated Labware and Consumables
This category includes items that have come into direct contact with this compound, such as pipette tips, vials, syringes, and contaminated bench paper.
Methodology:
-
Segregation at the Source: Immediately segregate all contaminated items into a designated hazardous waste container. Do not mix hazardous waste with non-hazardous waste.[9]
-
Sharps Disposal: All contaminated sharps (needles, glass vials, etc.) must be placed directly into a designated yellow chemotherapy/hazardous drug sharps container. This container is puncture-resistant and specifically intended for incineration.
-
Non-Sharps Disposal: Place all non-sharp contaminated items (e.g., pipette tips, gloves, contaminated wipes) into the black RCRA hazardous waste pharmaceuticals bin.[10]
-
Container Management: Keep waste containers closed when not in use. Ensure they are in good condition, free from leaks or defects.[11]
Spill Management and Surface Decontamination
Accidental spills must be managed immediately to prevent exposure and contamination spread.
Methodology:
-
Alert Personnel: Immediately alert others in the area of the spill.
-
Secure the Area: Cordon off the affected area to prevent foot traffic from spreading the contamination.
-
Don Appropriate PPE: If not already wearing it, don the full PPE outlined in section 3.1.
-
Containment and Cleanup:
-
For Solid Spills: Do NOT sweep the dry powder, as this will create hazardous dust.[13] Gently cover the spill with absorbent pads dampened with water to prevent aerosolization. Carefully scoop the material and place it into the designated hazardous waste container.[13]
-
For Liquid Spills: Cover the spill with absorbent pads or a chemical spill kit absorbent. Allow it to fully absorb the liquid.
-
-
Decontamination:
-
Clean the spill area thoroughly using a decontamination solution (e.g., a high-pH detergent), followed by 70% ethanol.
-
Work from the outer edge of the spill towards the center.
-
All cleaning materials (wipes, pads, etc.) are considered hazardous waste and must be disposed of in the black RCRA hazardous waste container.
-
Disposal Workflow Visualization
To ensure clarity and immediate comprehension, the following diagram illustrates the decision-making process for the proper segregation and disposal of this compound waste.
Caption: Decision workflow for proper segregation of this compound waste.
References
-
Title: Rocuronium Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Management of Hazardous Waste Pharmaceuticals Source: U.S. Environmental Protection Agency (EPA) URL: [Link]
-
Title: Hazardous Drugs - Overview Source: Occupational Safety and Health Administration (OSHA) URL: [Link]
- Title: Processes for the preparation and purification of rocuronium bromide Source: Google Patents URL
-
Title: How to Dispose of Waste Anesthesia Agent Source: Anesthesia Patient Safety Foundation (APSF) URL: [Link]
-
Title: EPA: Hazardous Pharmaceutical Waste Management Source: Stericycle URL: [Link]
-
Title: Org 9943 | C30H51BrN2O3 Source: PubChem - National Institutes of Health (NIH) URL: [Link]
-
Title: Waste Management of Hazardous Drugs Source: Defense Centers for Public Health URL: [Link]
-
Title: METHOD FOR PURIFYING ROCURONIUM BROMIDE Source: European Patent Office URL: [Link]
-
Title: ASHP Guidelines on Handling Hazardous Drugs Source: American Society of Health-System Pharmacists (ASHP) URL: [Link]
-
Title: Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P Source: U.S. Environmental Protection Agency (EPA) URL: [Link]
-
Title: A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities Source: U.S. Environmental Protection Agency (EPA) URL: [Link]
-
Title: Secure a Drug Source: Daniels Health URL: [Link]
-
Title: NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings, 2016 Source: Centers for Disease Control and Prevention (CDC) URL: [Link]
-
Title: Rocuronium Bromide Injection - Safety Data Sheet Source: Pfizer URL: [Link]
-
Title: Drug Disposal: Dispose "Non-Flush List" Medicine in Trash Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Waste Stream Disposal –Quick Sheet Source: UConn Health URL: [Link]
-
Title: EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals Source: American Society of Health-System Pharmacists (ASHP) URL: [Link]
-
Title: ROCURONIUM BROMIDE injection - FDA.report Source: FDA.report URL: [Link]
-
Title: Management guidelines for preventing exposure to antineoplastics Source: PubMed Central - National Institutes of Health (NIH) URL: [Link]
-
Title: NIH Waste Disposal Guide 2022 Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Updated Rules for EPA hazardous pharmaceutical waste Sewering Source: Hazardous Waste Experts URL: [Link]
Sources
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. fda.report [fda.report]
- 3. Org 9943 | C30H51BrN2O3 | CID 182556 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. epa.gov [epa.gov]
- 6. epa.gov [epa.gov]
- 7. ashp.org [ashp.org]
- 8. Hazardous Drugs - Overview | Occupational Safety and Health Administration [osha.gov]
- 9. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 10. health.uconn.edu [health.uconn.edu]
- 11. EPA: Hazardous Pharmaceutical Waste Management | Stericycle [stericycle.com]
- 12. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 13. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
